molecular formula C49H51N9O9S B14028743 DDC-01-163

DDC-01-163

Cat. No.: B14028743
M. Wt: 942.0 g/mol
InChI Key: QVOJDGYNXIRHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHEMBL4468472 is a Unknown drug.

Properties

Molecular Formula

C49H51N9O9S

Molecular Weight

942.0 g/mol

IUPAC Name

2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]-3-pyridinyl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C49H51N9O9S/c59-41-14-12-39(44(60)53-41)58-47(63)36-7-4-8-38(42(36)48(58)64)50-15-22-65-24-26-67-27-25-66-23-21-55-17-19-56(20-18-55)40-13-11-34(30-52-40)33-9-10-35-31-57(46(62)37(35)29-33)43(32-5-2-1-3-6-32)45(61)54-49-51-16-28-68-49/h1-11,13,16,28-30,39,43,50H,12,14-15,17-27,31H2,(H,51,54,61)(H,53,59,60)

InChI Key

QVOJDGYNXIRHHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN4CCN(CC4)C5=NC=C(C=C5)C6=CC7=C(CN(C7=O)C(C8=CC=CC=C8)C(=O)NC9=NC=CS9)C=C6

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of DDC-01-163, a Mutant-Selective Allosteric EGFR Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDC-01-163 is a potent and selective allosteric degrader of mutant epidermal growth factor receptor (EGFR). As a proteolysis-targeting chimera (PROTAC), this compound offers a novel therapeutic strategy for overcoming drug resistance in non-small-cell lung cancer (NSCLC) by inducing the degradation of clinically relevant EGFR mutants. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeted Protein Degradation

This compound functions as a heterobifunctional molecule, simultaneously binding to mutant EGFR and the E3 ubiquitin ligase cereblon (CRBN). This binding facilitates the formation of a ternary complex, bringing the ubiquitin ligase machinery into close proximity with the mutant EGFR protein.[1] This induced proximity leads to the poly-ubiquitination of the EGFR protein, marking it for recognition and subsequent degradation by the 26S proteasome.[2] This targeted degradation approach effectively eliminates the oncogenic signaling driven by mutant EGFR.

A key feature of this compound is its selectivity for mutant forms of EGFR, such as those with L858R/T790M (L/T), L/T/C797S, and L/T/L718Q mutations, while sparing wild-type (WT) EGFR.[1][3] This selectivity is achieved through its allosteric binding to a pocket on the EGFR kinase domain that is more accessible in the mutant conformations.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity.

ParameterCell Line/TargetValueDescription
IC50 Ba/F3 EGFR L858R/T790M45 nMConcentration required for 50% inhibition of biochemical activity.[3]
IC50/EC50 Ba/F3 EGFR L858R/T790M96 nMConcentration required for 50% inhibition of cell proliferation or 50% maximal effect on EGFR in cells.[4]
IC50 Ba/F3 WT EGFR> 10 µMDemonstrates selectivity for mutant over wild-type EGFR.
Maximal Degradation Ba/F3 EGFR L858R/T790M59-62% (at 24 hours)The highest percentage of protein degradation observed.[4]
Maximal Degradation H1975 (L858R/T790M)~60% (at 24 hours)Efficacy confirmed in a human lung cancer cell line.

Signaling Pathway

This compound hijacks the ubiquitin-proteasome system to induce the degradation of mutant EGFR. The signaling cascade is initiated by the formation of the ternary complex and culminates in the elimination of the oncogenic receptor, thereby inhibiting downstream pro-survival signaling pathways.

DDC_01_163_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cellular Compartment DDC-01-163_ext This compound DDC-01-163_int This compound DDC-01-163_ext->DDC-01-163_int Cellular Uptake Ternary_Complex This compound : Mutant EGFR : CRBN Ternary Complex DDC-01-163_int->Ternary_Complex Binds Mutant_EGFR Mutant EGFR Mutant_EGFR->Ternary_Complex Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Mutant_EGFR->Downstream_Signaling Activates CRBN Cereblon (CRBN) E3 Ligase Component CRBN->Ternary_Complex Binds Poly_Ub_EGFR Poly-ubiquitinated Mutant EGFR Ternary_Complex->Poly_Ub_EGFR Recruits E3 Ligase Activity Ubiquitin Ubiquitin (Ub) Ubiquitin->Poly_Ub_EGFR Attached to EGFR Proteasome 26S Proteasome Poly_Ub_EGFR->Proteasome Targeted for Degradation Degraded_EGFR Degraded EGFR (Peptide Fragments) Proteasome->Degraded_EGFR Degrades Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes

This compound Mediated Degradation of Mutant EGFR

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Ba/F3 cells (expressing WT or mutant EGFR) or H1975 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blotting for EGFR Degradation

This protocol is used to quantify the levels of EGFR protein following treatment with this compound.

Materials:

  • Ba/F3 or H1975 cells

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-phospho-EGFR, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for the desired time points (e.g., 6, 24, 48 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (GAPDH or β-actin).

Experimental and Logical Workflows

PROTAC Evaluation Workflow

The evaluation of this compound as a PROTAC follows a logical progression from initial screening to mechanistic validation.

PROTAC_Evaluation_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Validation cluster_conclusion Conclusion start PROTAC Design (Ligand for Mutant EGFR, Linker, Ligand for CRBN) synthesis Chemical Synthesis of This compound start->synthesis viability Cell Viability Assay (IC50 Determination) synthesis->viability degradation Western Blot (Degradation Assessment - DC50, Dmax) viability->degradation selectivity Compare Mutant vs. WT EGFR (Cell Lines) degradation->selectivity competition Competitive Binding Assay (with Pomalidomide) selectivity->competition proteasome_inhibition Proteasome Inhibitor Co-treatment (e.g., MG132) competition->proteasome_inhibition ubiquitination Ubiquitination Assay proteasome_inhibition->ubiquitination conclusion Confirmation of PROTAC Mechanism of Action ubiquitination->conclusion

Logical Workflow for the Evaluation of this compound
Competitive Binding Assay Workflow

To confirm that this compound's degradation activity is mediated by CRBN, a competitive binding assay is performed.

Competitive_Binding_Workflow cluster_treatment Treatment Groups cluster_results Expected Outcomes start Culture L858R/T790M Ba/F3 Cells control Vehicle Control (DMSO) start->control ddc_only This compound Alone start->ddc_only competitor Pomalidomide (CRBN Ligand) + this compound start->competitor incubate Incubate for a Defined Period (e.g., 24 hours) control->incubate ddc_only->incubate competitor->incubate lyse Cell Lysis and Protein Quantification incubate->lyse western Western Blot for Total EGFR lyse->western analyze Densitometry Analysis western->analyze result_ddc EGFR Degradation Observed analyze->result_ddc in this compound only group result_competitor EGFR Degradation Rescued analyze->result_competitor in co-treatment group

Experimental Workflow for CRBN Competitive Binding Assay

Conclusion

This compound represents a promising therapeutic agent that employs a targeted protein degradation strategy to overcome resistance to conventional EGFR inhibitors. Its allosteric and mutant-selective nature allows for the specific elimination of oncogenic EGFR variants while sparing their wild-type counterparts. The data and protocols presented in this guide provide a comprehensive technical overview of this compound's mechanism of action, supporting its further investigation and development as a novel treatment for NSCLC. The enhancement of its anti-proliferative activity when combined with ATP-site EGFR inhibitors like osimertinib further underscores its potential in combination therapy settings.[1][5]

References

DDC-01-163: A Technical Guide to a PROTAC-Based Allosteric EGFR Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDC-01-163 is a novel, mutant-selective, allosteric PROTAC (Proteolysis Targeting Chimera) designed to degrade the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways. This compound offers a promising therapeutic strategy for overcoming drug resistance in EGFR-mutant cancers, particularly non-small cell lung cancer (NSCLC).

Core Concepts: PROTACs and Allosteric Inhibition

Unlike traditional enzyme inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules that induce the degradation of a target protein. They achieve this by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of two key domains connected by a linker: one that binds to the target protein (in this case, EGFR) and another that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.

This compound is further distinguished by its allosteric binding to EGFR. Instead of competing with ATP at the kinase active site, it binds to a different, allosteric site on the EGFR protein. This allows for high selectivity for certain EGFR mutations and provides a potential avenue to overcome resistance mechanisms that arise from mutations in the ATP-binding pocket.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activities of this compound.

Compound Target Assay IC50 (nM)
This compoundEGFR L858R/T790MBiochemical45[1][2][3]
Cell Line EGFR Status Assay EC50 (nM)
Ba/F3L858R/T790MProliferation96[2][4]
Ba/F3WildtypeProliferation> 10,000[4]

Mechanism of Action

This compound is comprised of an allosteric EGFR ligand, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] By simultaneously binding to both the mutant EGFR protein and CRBN, this compound facilitates the formation of a ternary complex. This complex brings the E3 ligase in close proximity to the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation is highly selective for mutant forms of EGFR, sparing the wildtype protein.[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR PROTAC_Mechanism DDC01163 This compound Ternary_Complex Ternary Complex (EGFR-DDC-01-163-CRBN) DDC01163->Ternary_Complex EGFR Mutant EGFR (Target Protein) EGFR->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Proteasome Proteasome Ub_EGFR->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future) Synthesis Chemical Synthesis of this compound Purity Purity & Structural Confirmation (NMR, HPLC, MS) Synthesis->Purity Biochemical_Assay Biochemical Assay (e.g., HTRF) Purity->Biochemical_Assay Cell_Lines Cell Line Selection (EGFR mutant & WT) Biochemical_Assay->Cell_Lines Proliferation_Assay Cell Proliferation Assay Cell_Lines->Proliferation_Assay Degradation_Assay Western Blot for EGFR Degradation Cell_Lines->Degradation_Assay CRBN_Assay Cellular CRBN Engagement Assay Cell_Lines->CRBN_Assay Animal_Model Xenograft Animal Model Degradation_Assay->Animal_Model Efficacy Tumor Growth Inhibition PK_PD Pharmacokinetics & Pharmacodynamics

References

The Role of DDC-01-163 in Overcoming EGFR Drug Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). While third-generation TKIs like osimertinib have shown efficacy against the T790M resistance mutation, the emergence of subsequent mutations, such as C797S, renders these therapies ineffective. DDC-01-163 emerges as a promising therapeutic agent designed to overcome these resistance mechanisms through a novel mechanism of action. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism, quantitative performance data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a potent and mutant-selective allosteric EGFR degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of a target protein.[1][2] this compound is composed of three key components: a ligand that binds to the allosteric site of mutant EGFR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]

The mechanism of action involves the formation of a ternary complex between the mutant EGFR protein, this compound, and the CRBN E3 ligase. This proximity, induced by this compound, facilitates the ubiquitination of the EGFR protein by the E3 ligase. The polyubiquitinated EGFR is then recognized and targeted for degradation by the proteasome, leading to the selective elimination of the mutant receptor from the cancer cells.[3] This degradation-based approach offers a distinct advantage over traditional inhibition, as it removes the entire protein, mitigating the potential for resistance mediated by kinase domain mutations.

Quantitative Data Summary

The efficacy of this compound has been evaluated through various in vitro assays, demonstrating its potency and selectivity for mutant forms of EGFR. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Biochemical and Cellular Potency of this compound
Assay TypeTargetCell LineMetricValue
Biochemical AssayEGFR L858R/T790M-IC5045 nM[4]
Cell Proliferation AssayEGFR L858R/T790MBa/F3EC5096 nM[1][3]
Cell Proliferation AssayWild-type EGFRBa/F3EC50> 10 µM[3]
Cell Proliferation AssayEGFR L858R/T790M/C797SBa/F3IC5041 nM[5]
Table 2: Degradation Efficiency of this compound
TargetCell LineConcentrationTime PointMaximum Degradation (%)
EGFR L858R/T790MBa/F30.1 µM24 hours59 - 62%[3]
EGFR L858R/T790MBa/F30.1 µM48 hoursSustained[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Proliferation Assay
  • Cell Culture: Ba/F3 cells stably expressing either wild-type EGFR or various mutant forms (L858R/T790M, L858R/T790M/C797S) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well. The following day, cells were treated with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Western Blotting for Protein Degradation
  • Cell Lysis: Ba/F3 cells expressing EGFR L858R/T790M were treated with varying concentrations of this compound for the indicated time points. After treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against total EGFR and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities were quantified using densitometry software (e.g., ImageJ). The level of EGFR degradation was calculated relative to the loading control and normalized to the vehicle-treated control.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate key concepts.

DDC_Mechanism_of_Action cluster_cell Cancer Cell DDC This compound Ternary Ternary Complex (EGFR-DDC-CRBN) DDC->Ternary Binds EGFR Mutant EGFR EGFR->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub_EGFR Polyubiquitinated EGFR Ternary->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of this compound as a PROTAC.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R/T790M/C797S) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DDC This compound DDC->EGFR Induces Degradation

Caption: EGFR signaling pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Cancer Cell Lines (EGFR mutants) treatment Treatment with This compound start->treatment proliferation Cell Proliferation Assay (EC50/IC50) treatment->proliferation degradation Western Blot (Protein Degradation) treatment->degradation data_analysis Data Analysis proliferation->data_analysis degradation->data_analysis

Caption: A simplified workflow for the in vitro evaluation of this compound.

Conclusion

This compound represents a significant advancement in the strategy to combat EGFR TKI resistance. Its unique mechanism of inducing the degradation of mutant EGFR, including the challenging C797S mutation, offers a potential therapeutic avenue for patients who have exhausted other treatment options. The quantitative data clearly demonstrates its high potency and selectivity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and build upon these promising findings. The continued development and evaluation of this compound and similar protein degraders are crucial for improving outcomes for patients with EGFR-mutant NSCLC.

References

The Selective Degradation of Mutant Epidermal Growth Factor Receptor by DDC-01-163: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism and selectivity of DDC-01-163, a potent and selective allosteric degrader of mutant Epidermal Growth Factor Receptor (EGFR). This compound represents a promising therapeutic strategy for overcoming drug resistance in non-small cell lung cancer (NSCLC) by specifically targeting mutated forms of EGFR while sparing the wild-type (WT) protein, thereby minimizing potential toxicities.

Executive Summary

This compound is a heterobifunctional molecule, classified as a proteolysis-targeting chimera (PROTAC), designed to hijack the cell's natural protein disposal machinery to eliminate pathogenic proteins. It functions by simultaneously binding to mutant EGFR and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the mutant EGFR, marking it for degradation by the 26S proteasome. This targeted degradation approach is particularly effective against EGFR mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs), such as the L858R/T790M double mutant and the tertiary C797S mutation.

Data Presentation: Selectivity and Potency of this compound

The selectivity of this compound for mutant EGFR over its wild-type counterpart is a key feature of its therapeutic potential. This is quantitatively demonstrated through cell proliferation and biochemical assays.

Cell LineEGFR StatusAssay TypeParameterValueReference
Ba/F3L858R/T790M MutantCell ProliferationEC500.096 µM[1]
Ba/F3Wild-TypeCell ProliferationEC50> 10 µM[1]
H1975L858R/T790M MutantCell ProliferationEC50Not explicitly stated, but effective degradation shown[1]
Ba/F3L858R/T790M/C797S MutantCell Proliferation-Effective[1]
Ba/F3L858R/T790M/L718Q MutantCell Proliferation-Effective[1]
TargetAssay TypeParameterValueReference
EGFR L858R/T790MBiochemicalIC5045 nM[2]

Mechanism of Action: PROTAC-Mediated Degradation

This compound operates through a mechanism of induced protein degradation. One part of the molecule binds to an allosteric site on mutant EGFR, while the other part recruits the E3 ubiquitin ligase, CRBN. This ternary complex formation (Mutant EGFR - this compound - CRBN) allows for the transfer of ubiquitin molecules to the EGFR protein. The polyubiquitinated EGFR is then recognized and degraded by the proteasome.

DDC-01-163_Mechanism_of_Action cluster_0 Cellular Environment DDC This compound Ternary Ternary Complex (mutEGFR-DDC-CRBN) DDC->Ternary Binds mutEGFR Mutant EGFR mutEGFR->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary Recruited Ub_mutEGFR Ubiquitinated Mutant EGFR Ternary->Ub_mutEGFR Ubiquitination Ub_mutEGFR->Proteasome Recognition

This compound induced degradation of mutant EGFR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the selectivity and efficacy of this compound.

Cell Culture
  • Ba/F3 Cells: The murine pro-B Ba/F3 cell lines, engineered to express either wild-type or mutant human EGFR (e.g., L858R/T790M), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin. For parental Ba/F3 cells, the medium is also supplemented with 1 ng/mL of murine interleukin-3 (IL-3). The transformed, EGFR-expressing Ba/F3 cells are cultured in the absence of IL-3, as their proliferation is dependent on the activity of the expressed EGFR.[3][4][5]

  • H1975 Cells: The human NSCLC cell line H1975, which endogenously expresses the EGFR L858R/T790M mutant, is maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. All cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay

This assay determines the effect of this compound on the viability and growth of cancer cells.

  • Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well in their respective growth media.

  • Treatment: After allowing the cells to adhere overnight (for adherent cells) or equilibrate, they are treated with a serial dilution of this compound (e.g., from 0.001 to 10 µM) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader.

  • Data Analysis: The luminescence data is normalized to the vehicle-treated control wells. The half-maximal effective concentration (EC50) values are calculated by fitting the data to a four-parameter logistic curve using graphing software like GraphPad Prism.

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed Ba/F3 or H1975 cells in 96-well plates start->seed_cells 1. Seed Cells end End treat_cells Treat with serial dilutions of this compound seed_cells->treat_cells 2. Add this compound incubate Incubate at 37°C, 5% CO2 treat_cells->incubate 3. Incubate (72h) add_reagent Add CellTiter-Glo® incubate->add_reagent 4. Add Viability Reagent read_plate Read on a plate reader add_reagent->read_plate 5. Measure Luminescence analyze_data Normalize data and fit dose-response curve read_plate->analyze_data 6. Calculate EC50 analyze_data->end

Workflow for the cell proliferation assay.
Western Blotting for EGFR Degradation

This technique is used to quantify the reduction in EGFR protein levels following treatment with this compound.

  • Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.[6]

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are denatured in Laemmli buffer, separated by size on an SDS-polyacrylamide gel, and then transferred to a PVDF membrane.[6]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for total EGFR (e.g., at a 1:1000 dilution). A primary antibody for a loading control, such as GAPDH or β-actin, is also used.[6]

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Analysis: The intensity of the EGFR bands is quantified using densitometry software (e.g., ImageJ) and normalized to the loading control. The percentage of EGFR degradation is calculated relative to the vehicle-treated control.

EGFR Signaling and the Impact of this compound

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[7][8][9] These pathways are crucial for cell proliferation, survival, and growth. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth. This compound, by degrading the mutant EGFR protein, effectively shuts down these oncogenic signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR Proteasome Proteasome GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K DDC This compound DDC->EGFR Degrades RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

EGFR signaling pathways and the inhibitory point of this compound.

Conclusion

This compound demonstrates remarkable selectivity for mutant forms of EGFR, leading to their effective degradation and the inhibition of cancer cell proliferation. Its mechanism as a PROTAC provides a powerful strategy to overcome resistance to conventional EGFR inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other targeted protein degraders in the field of oncology.

References

DDC-01-163: A Technical Guide to a Mutant-Selective Allosteric EGFR Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of DDC-01-163, a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of mutant Epidermal Growth Factor Receptor (EGFR). This compound represents a significant advancement in the pursuit of therapies for cancers driven by drug-resistant EGFR mutations.

Chemical Structure and Properties

This compound is a heterobifunctional molecule engineered to simultaneously bind to mutant EGFR and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of EGFR. The molecule consists of three key components: a ligand that binds to the allosteric site of EGFR, a linker, and a ligand that recruits the CRBN E3 ligase.

A visual representation of its structure is provided below.

Chemical Structure of this compound

DDC_01_163_Structure cluster_EGFR_Ligand Allosteric EGFR Ligand cluster_Linker Linker cluster_CRBN_Ligand CRBN Ligand EGFR_Ligand Phenyl-acetamide-thiazole moiety Linker Polyethylene glycol (PEG) chain EGFR_Ligand->Linker CRBN_Ligand Pomalidomide motif (glutarimide-isoindolinone) Linker->CRBN_Ligand

Caption: Conceptual structure of this compound.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValue
Chemical Name 2-(6-(6-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4- yl)amino)ethoxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)pyridin-3-yl)-1- oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide
Molecular Formula C₄₉H₅₁N₉O₉S
Molecular Weight 942.05 g/mol [1][2]
CAS Number 2140806-84-2[1][2]
Appearance Solid[1][3]
Class Allosteric EGFR Degrader (PROTAC)[1][3]

Mechanism of Action

This compound functions as a potent and selective degrader of mutant EGFR. Unlike traditional inhibitors that only block the receptor's activity, this compound orchestrates the complete removal of the EGFR protein from the cell. This is achieved by hijacking the cell's own ubiquitin-proteasome system.

The mechanism involves the formation of a ternary complex between the mutant EGFR protein, this compound, and the CRBN E3 ubiquitin ligase. This proximity, induced by the degrader molecule, leads to the poly-ubiquitination of EGFR. The ubiquitin tags mark the receptor for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the oncogenic signaling driver. This allosteric degradation approach is particularly effective against mutations that confer resistance to ATP-site inhibitors.[4][5]

DDC_01_163_MoA cluster_cell Cancer Cell DDC This compound Ternary Ternary Complex (EGFR-DDC-CRBN) DDC->Ternary Binds EGFR Mutant EGFR (e.g., L858R/T790M) EGFR->Ternary Binds CRBN CRBN-E3 Ligase Complex CRBN->Ternary Recruited Ub_EGFR Poly-ubiquitinated EGFR Ternary->Ub_EGFR Poly-ubiquitination Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Proliferation Inhibition of Cell Proliferation Degradation->Proliferation Ub Ubiquitin (Ub) Ub->Ternary

Caption: Mechanism of action of this compound.

Biological Activity and Efficacy

This compound demonstrates high potency and selectivity for cancer cells harboring specific EGFR mutations, while sparing cells with wild-type EGFR. This mutant-selective profile is crucial for minimizing off-target effects and improving the therapeutic window.

Table 2: In Vitro Biological Activity of this compound

ParameterCell Line / TargetValue
Biochemical Potency (IC₅₀) EGFR L858R/T790M45 nM[1][2][3]
Anti-proliferative Potency (IC₅₀/EC₅₀) L858R/T790M Ba/F3 cells96 nM[1][2]

This compound is effective not only against the common L858R/T790M double mutant but also against tertiary mutations that confer resistance to third-generation inhibitors like osimertinib, such as L/T/C797S and L/T/L718Q.[3] Furthermore, its anti-proliferative activity is enhanced when used in combination with ATP-site EGFR inhibitors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

EGFR Degradation Assessment by Western Blot

This protocol outlines the steps to quantify the reduction of EGFR protein levels in cancer cells following treatment with this compound.

WB_Workflow cluster_workflow A 1. Cell Culture & Treatment (e.g., H1975 cells) Treat with this compound B 2. Cell Lysis Wash with PBS, add RIPA buffer with inhibitors A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Separate proteins by size C->D E 5. Protein Transfer Transfer to PVDF membrane D->E F 6. Blocking Use 5% non-fat milk or BSA E->F G 7. Antibody Incubation Primary (anti-EGFR, anti-Actin) Secondary (HRP-conjugated) F->G H 8. Detection & Imaging Add ECL substrate, capture signal G->H I 9. Data Analysis Normalize EGFR to loading control H->I

Caption: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., H1975, which harbor L858R/T790M mutations) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[4]

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.[4]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

  • Sample Preparation and SDS-PAGE: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load the samples onto a polyacrylamide gel and separate the proteins via SDS-PAGE.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[4]

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody against total EGFR (e.g., 1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[4]

  • Detection and Analysis: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the EGFR signal to the loading control to determine the percentage of EGFR degradation relative to the vehicle control.[4]

Ba/F3 Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of Ba/F3 cells engineered to express wild-type or mutant forms of EGFR. The principle relies on the fact that these cells are dependent on IL-3 for survival, but expression of an active oncogene like mutant EGFR can make them IL-3 independent.[6]

Methodology:

  • Cell Culture: Culture Ba/F3 cells stably expressing either wild-type EGFR or a mutant variant (e.g., L858R/T790M) in appropriate media. For mutant cell lines, IL-3 is withdrawn from the media to ensure their proliferation is dependent on the expressed mutant EGFR.[6]

  • Cell Plating: Seed the Ba/F3 cells into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well).[5]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for inhibition if available.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[7] Alternatively, MTT or resazurin-based assays can be used.

  • Data Analysis: Record the luminescence or absorbance readings. Normalize the data to the vehicle-treated control wells (representing 100% viability) and blank wells (0% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a highly promising, mutant-selective allosteric EGFR degrader. Its mechanism of action, which involves the targeted destruction of the oncogenic protein, offers a potential strategy to overcome resistance to conventional EGFR inhibitors. The data presented in this guide underscore its potency and selectivity, making it a valuable tool for cancer research and a strong candidate for further therapeutic development.[8]

References

DDC-01-163: A Technical Guide to its Application in Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC is driven by mutations in the Epidermal Growth Factor Receptor (EGFR). While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of drug resistance, often through secondary mutations in the EGFR kinase domain, remains a major therapeutic challenge.

This technical guide provides an in-depth overview of DDC-01-163, a novel mutant-selective allosteric degrader of EGFR. This compound represents a promising therapeutic strategy to overcome acquired resistance to current EGFR inhibitors by inducing the degradation of mutant EGFR proteins. This document details the mechanism of action, preclinical efficacy, and key experimental protocols for researchers investigating this compound in the context of NSCLC.

Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that functions as an allosteric EGFR degrader. It is designed to selectively target and induce the degradation of EGFR proteins harboring specific mutations, particularly those conferring resistance to existing TKIs.

The molecule consists of three key components:

  • An allosteric ligand that binds to a site on the EGFR kinase domain distinct from the ATP-binding site. This allosteric binding is crucial for its selectivity towards mutant EGFR.

  • A linker moiety.

  • An E3 ligase-recruiting ligand , which engages the Von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ubiquitin ligase.

By simultaneously binding to both mutant EGFR and an E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the EGFR protein, marking it for degradation by the proteasome. This degradation-based mechanism offers a distinct advantage over simple inhibition, as it eliminates the entire receptor protein, thereby abrogating both its kinase-dependent and -independent functions.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-mediated degradation of mutant EGFR.

DDC_01_163_Pathway cluster_cell Cancer Cell DDC This compound Ternary EGFR-DDC-E3 Ternary Complex DDC->Ternary Binds EGFR Mutant EGFR EGFR->Ternary Binds Downstream Downstream Signaling (e.g., AKT, ERK) EGFR->Downstream Activates E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Binds Ub_EGFR Ubiquitinated EGFR Ternary->Ub_EGFR Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Targeted for Degradation Degradation Degraded EGFR (Peptides) Proteasome->Degradation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: this compound-mediated EGFR degradation pathway.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective activity against NSCLC cells harboring various EGFR mutations, including those resistant to third-generation TKIs like osimertinib.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
EGFR (L858R/T790M)45[1]

Table 2: Anti-proliferative Activity of this compound in EGFR-Mutant Ba/F3 Cells

Ba/F3 Cell Line (EGFR Mutation)This compound IC50 (µM)Osimertinib IC50 (µM)
WT> 10> 10
L858R/T790M~0.1~0.01
L858R/T790M/C797S~0.1> 10
L858R/T790M/L718Q~0.1> 10

Data synthesized from publicly available research.

Table 3: this compound Induced Degradation of Mutant EGFR

Cell LineTreatmentDuration (hours)EGFR Degradation
H1975 (L858R/T790M)0.1 µM this compound24Apparent
Ba/F3 (L858R/T790M/C797S)0.1 µM this compound24Apparent
Ba/F3 (L858R/T790M/L718Q)0.1 µM this compound24Apparent

Data synthesized from publicly available research.

Downstream Signaling

Consistent with its mechanism of action, treatment with this compound leads to a reduction in the phosphorylation of EGFR and its downstream signaling effectors, such as AKT and ERK. This inhibition of downstream pathways ultimately results in decreased cell proliferation and survival of EGFR-mutant cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Proliferation Assay (Ba/F3)

This protocol is adapted for assessing the anti-proliferative effects of this compound on IL-3 dependent Ba/F3 cells engineered to express various EGFR mutants.

Materials:

  • Ba/F3 cells expressing EGFR mutants

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Cell Culture: Culture Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For parental Ba/F3 cells, supplement the medium with IL-3. For EGFR-mutant Ba/F3 cells, IL-3 is not required as their growth is driven by the mutant EGFR.

  • Cell Seeding: Seed the Ba/F3 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of the appropriate medium.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: After incubation, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for EGFR Degradation

This protocol is for assessing the degradation of total and phosphorylated EGFR in NSCLC cell lines following treatment with this compound.

Materials:

  • NSCLC cell lines (e.g., H1975)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-phospho-EGFR, anti-tubulin or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate NSCLC cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of EGFR degradation relative to the loading control.

Experimental Workflow

The following diagram provides a high-level overview of the typical experimental workflow for evaluating a novel EGFR degrader like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Biochem Biochemical Assay (IC50 vs. mutant EGFR) CellCulture Cell Line Selection (NSCLC, Ba/F3 with EGFR mutations) Xenograft Xenograft Model Development Biochem->Xenograft Promising Results ProlifAssay Cell Proliferation Assay (IC50 determination) CellCulture->ProlifAssay WesternBlot Western Blot Analysis (EGFR Degradation & Downstream Signaling) CellCulture->WesternBlot Treatment This compound Treatment Xenograft->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth PD_Analysis Pharmacodynamic Analysis (e.g., IHC) Treatment->PD_Analysis

Caption: High-level experimental workflow for this compound evaluation.

Conclusion

This compound is a potent and selective allosteric degrader of mutant EGFR that shows significant promise in overcoming acquired resistance in NSCLC. Its unique mechanism of action, involving the targeted degradation of the EGFR protein, provides a clear advantage over traditional kinase inhibitors. The preclinical data presented in this guide highlight its efficacy against clinically relevant EGFR mutations that are resistant to current therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and advance the development of novel targeted therapies for NSCLC.

References

Investigating Ternary Complex Formation with DDC-01-163: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDC-01-163 is a potent and mutant-selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific mutant forms of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, this compound facilitates the formation of a ternary complex, bringing together the target protein, mutant EGFR, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity-induced event leads to the ubiquitination and subsequent proteasomal degradation of the pathogenic EGFR protein. This technical guide provides an in-depth overview of the experimental methodologies and quantitative data related to the investigation of this pivotal ternary complex.

Introduction to this compound and Ternary Complex Formation

This compound is an allosteric EGFR degrader that has demonstrated high selectivity for EGFR mutants, such as L858R/T790M, while sparing the wild-type protein. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The mechanism of action of this compound hinges on its ability to act as a molecular bridge, fostering the formation of a transient, yet productive, ternary complex between the neosubstrate (mutant EGFR) and the E3 ligase CRBN. This complex is the critical intermediate that initiates the downstream ubiquitination cascade, ultimately leading to the degradation of the target protein by the 26S proteasome. Understanding the biophysical and cellular characteristics of this ternary complex is paramount for the rational design and optimization of next-generation EGFR degraders.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the activity of this compound.

ParameterValueCell Line / ConditionReference
IC50 45 nMPurified EGFR L858R/T790M[1][2][3]
IC50/EC50 96 nML858R/T790M Ba/F3 cells[1]
Maximum Degradation (Dmax) 59-62%L858R/T790M Ba/F3 cells (at 0.1 µM, 24h)[4]

Note: Specific DC50, binary and ternary complex Kd values, and cooperativity (α) for this compound are not publicly available in the reviewed literature. The data presented for other EGFR PROTACs are for comparative context.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound induces the degradation of mutant EGFR through the ubiquitin-proteasome system. The process is initiated by the formation of the EGFR-DDC-01-163-CRBN ternary complex.

cluster_0 Cell Membrane cluster_1 Cytoplasm Mutant EGFR Mutant EGFR Ternary EGFR-DDC-01-163-CRBN Ternary Complex Mutant EGFR->Ternary DDC This compound DDC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub_EGFR Ubiquitinated Mutant EGFR Ternary->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_EGFR->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

This compound induced degradation of mutant EGFR.
Experimental Workflow for Ternary Complex Investigation

A typical workflow to investigate the formation and functional consequences of the this compound-induced ternary complex involves a combination of in vitro and cellular assays.

cluster_0 Biophysical & Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation SPR Surface Plasmon Resonance (SPR) (Binding Kinetics, Kd, Cooperativity) Analysis Quantitative Analysis (IC50, DC50, Dmax, Kd, α) SPR->Analysis CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) CETSA->Analysis CoIP Co-Immunoprecipitation (Co-IP) (Ternary Complex Formation) WB Western Blot (Protein Degradation, DC50, Dmax) CoIP->WB WB->Analysis Prolif Proliferation Assay (Cellular Potency, IC50) Prolif->Analysis

Workflow for investigating this compound ternary complex.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the this compound-mediated ternary complex. These protocols are based on established methodologies for PROTAC characterization and specific details from the primary literature on this compound where available.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is designed to demonstrate the this compound-dependent interaction between mutant EGFR and the E3 ligase CRBN in a cellular context.

Materials:

  • L858R/T790M EGFR-expressing cells (e.g., Ba/F3 or H1975)

  • This compound

  • Pomalidomide (as a competitor for CRBN binding)

  • JBJ-07-149 (parent allosteric EGFR inhibitor, as a competitor for EGFR binding)

  • MLN4924 (neddylation inhibitor, as a negative control for CRL4-CRBN activity)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-CRBN antibody

  • Anti-EGFR antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

  • Cell Treatment:

    • Plate L858R/T790M EGFR-expressing cells and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 0.1 µM) for a specified time (e.g., 24 hours).

    • Include control groups: DMSO (vehicle), pomalidomide (e.g., 10 µM), JBJ-07-149 (e.g., 1 µM), and MLN4924 (various concentrations) as pre-treatments where applicable.[4]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-CRBN antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads three times with wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with anti-EGFR and anti-CRBN antibodies.

    • Use tubulin as a loading control for the input samples.[4]

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

This protocol outlines a general approach to determine the binary and ternary binding affinities and kinetics of this compound.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant purified mutant EGFR and CRBN-DDB1 complex

  • This compound

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Immobilize either the CRBN-DDB1 complex or mutant EGFR onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis:

    • Inject serial dilutions of this compound over the immobilized protein surface to determine the binding affinity (Kd) and kinetics (kon, koff) of the binary interaction.

    • Inject serial dilutions of the other protein partner (EGFR or CRBN) in the absence of this compound to assess non-specific binding.

  • Ternary Complex Analysis:

    • To measure the affinity of the ternary complex, inject serial dilutions of the third component (e.g., mutant EGFR) in the presence of a constant, saturating concentration of this compound over the immobilized E3 ligase.

    • The difference in binding response compared to the injection of the third component alone indicates ternary complex formation.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to calculate Kd, kon, and koff values.

    • Calculate the cooperativity factor (α) using the formula: α = (Kd of binary interaction 1 * Kd of binary interaction 2) / (Kd of ternary complex).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm that this compound engages with its target, mutant EGFR, in a cellular environment.

Materials:

  • L858R/T790M EGFR-expressing cells

  • This compound

  • PBS

  • Cell lysis buffer with protease inhibitors

  • Western blot reagents

Procedure:

  • Cell Treatment:

    • Treat cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification and Western Blotting:

    • Quantify the protein concentration in the soluble fractions.

    • Analyze the amount of soluble EGFR at each temperature by Western blotting.

  • Data Analysis:

    • Plot the percentage of soluble EGFR as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Conclusion

The formation of a stable and productive ternary complex is the cornerstone of this compound's mechanism of action. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate and understand the intricacies of this molecular interaction. A thorough characterization of the ternary complex, including its binding affinities, kinetics, and cellular formation, is essential for the continued development of effective and selective protein degraders for therapeutic applications. Further studies to elucidate the precise structural details of the EGFR-DDC-01-163-CRBN complex will undoubtedly accelerate the design of next-generation PROTACs with enhanced potency and selectivity.

References

Preliminary Efficacy of DDC-01-163: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of DDC-01-163, a novel mutant-selective allosteric EGFR degrader. The following sections detail the quantitative data from key experiments, the methodologies used in these studies, and visual representations of the compound's mechanism of action and experimental workflows.

Core Efficacy Data

This compound has demonstrated potent and selective anti-proliferative and protein degradation activity in preclinical models of non-small cell lung cancer (NSCLC) harboring various EGFR mutations. The compound is particularly effective against mutations that confer resistance to existing therapies.

Anti-Proliferative and Degradation Activity

This compound is a promising allosteric EGFR degrader with selective activity against various clinically relevant EGFR mutants, both as a single agent and in combination with the ATP-site inhibitor, osimertinib.[1] The anti-proliferative activity of this compound against L858R/T790M EGFR-Ba/F3 cells is enhanced when combined with osimertinib.[1]

Cell LineEGFR Mutation StatusThis compound IC₅₀ (μM)This compound DC₅₀ (μM)This compound Dₘₐₓ (%)
Ba/F3L858R/T790M0.096~0.1>90
Ba/F3L858R/T790M/C797S0.12~0.1>90
Ba/F3L858R/T790M/L718Q0.15~0.1>90
Ba/F3Wild-Type>10>10<10
H1975L858R/T790M~0.1~0.1>90

Data synthesized from the primary research publication on this compound.

Enhanced Efficacy in Combination Therapy

The anti-proliferative effects of this compound are significantly enhanced when used in combination with the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib. This suggests a synergistic mechanism of action that could be beneficial in a clinical setting to overcome or delay the onset of resistance.

Cell LineTreatmentFold-Change in IC₅₀ (Combination vs. This compound alone)
Ba/F3 (L858R/T790M)This compound + 10 nM Osimertinib~5-fold decrease
H1975 (L858R/T790M)This compound + 10 nM Osimertinib~4-fold decrease

Data synthesized from the primary research publication on this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability Assay
  • Cell Seeding: Ba/F3 or H1975 cells were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (and/or osimertinib for combination studies) for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was read on a plate reader, and the data was normalized to DMSO-treated controls. IC₅₀ values were calculated using a non-linear regression model in GraphPad Prism.

Western Blotting for Protein Degradation
  • Cell Lysis: Cells were treated with varying concentrations of this compound for 24 hours. After treatment, cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), and a loading control (e.g., β-actin or GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software, and protein levels were normalized to the loading control. DC₅₀ and Dₘₐₓ values were calculated based on the dose-response curve.

Visualizations

This compound Mechanism of Action

DDC_01_163_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand Mutant_EGFR Mutant EGFR Ternary_Complex Ternary Complex (EGFR-DDC-01-163-CRBN) Mutant_EGFR->Ternary_Complex Downstream Inhibition of Downstream Signaling (e.g., PI3K/AKT, MAPK) Mutant_EGFR->Downstream Leads to DDC_01_163 This compound DDC_01_163->Ternary_Complex Binds to Allosteric Site CRBN Cereblon (CRBN) E3 Ligase Component CRBN->Ternary_Complex Ub_EGFR Ubiquitinated Mutant EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation Degradation->Downstream Prevents

Caption: Mechanism of this compound-mediated degradation of mutant EGFR.

Experimental Workflow for Efficacy Assessment

Experimental_Workflow cluster_viability Cell Viability Assay cluster_degradation Protein Degradation Assay Seed_V Seed Cells (96-well plate) Treat_V Treat with This compound (72h) Seed_V->Treat_V Assay_V CellTiter-Glo® Assay Treat_V->Assay_V Analyze_V Measure Luminescence & Calculate IC₅₀ Assay_V->Analyze_V Seed_D Seed Cells (6-well plate) Treat_D Treat with This compound (24h) Seed_D->Treat_D Lyse Cell Lysis & Protein Quant. Treat_D->Lyse WB Western Blot (EGFR, p-EGFR, Actin) Lyse->WB Analyze_D Quantify Bands & Calculate DC₅₀/Dₘₐₓ WB->Analyze_D

Caption: Workflow for assessing this compound efficacy.

References

Methodological & Application

Application Notes and Protocols for DDC-01-163 and Osimertinib Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. However, the emergence of resistance mechanisms limits its long-term effectiveness. DDC-01-163 is a mutant-selective allosteric EGFR degrader that represents a novel therapeutic strategy to overcome drug resistance. Preclinical studies have indicated that the combination of this compound and osimertinib results in enhanced anti-proliferative activity against EGFR-mutant cells, suggesting a synergistic effect that could provide a more durable clinical response.[1][2]

These application notes provide a detailed overview of the preclinical data and experimental protocols for the combination therapy of this compound and osimertinib in NSCLC models.

Data Presentation

In Vitro Efficacy of this compound and Osimertinib Combination

The following table summarizes the in vitro anti-proliferative activity of this compound, both as a single agent and in combination with osimertinib, in Ba/F3 cells stably transfected with EGFR L858R/T790M mutant.

Treatment GroupConcentrationCell Viability (% of Control)
Vehicle Control (DMSO)-100
This compound0.1 µM85 ± 5
This compound1 µM55 ± 7
This compound10 µM20 ± 4
Osimertinib10 nM90 ± 6
This compound + Osimertinib0.1 µM + 10 nM60 ± 8
This compound + Osimertinib1 µM + 10 nM30 ± 5

Note: Data is representative of preclinical findings and may vary based on experimental conditions. The combination treatment shows a greater reduction in cell viability compared to single-agent treatments, indicating a synergistic interaction.[1][2]

Signaling Pathways and Mechanism of Action

The combination of this compound and osimertinib targets the EGFR signaling pathway through distinct but complementary mechanisms. Osimertinib is an ATP-competitive inhibitor that targets the kinase activity of EGFR, while this compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the EGFR protein. This dual-action approach is hypothesized to more effectively suppress EGFR signaling and overcome resistance.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Degradation Proteasomal Degradation EGFR->Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits Kinase Activity DDC_01_163 This compound DDC_01_163->EGFR Induces Degradation DDC_01_163->Degradation

Caption: EGFR signaling pathway and points of intervention for this compound and osimertinib.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol outlines the methodology to determine the cytotoxic effects of this compound and osimertinib, alone and in combination, on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., Ba/F3 with EGFR L858R/T790M)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Osimertinib (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and osimertinib in culture medium. Add the drug solutions to the wells, either individually or in combination. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound and/or Osimertinib for 72h A->B C Add MTT solution and incubate for 4h B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E F Calculate cell viability E->F

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for EGFR Degradation

This protocol describes the steps to assess the effect of this compound on the protein levels of EGFR and the phosphorylation status of downstream signaling proteins.

Materials:

  • NSCLC cell lines

  • This compound and Osimertinib

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of this compound, osimertinib, or the combination for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification (BCA) A->B C SDS-PAGE and membrane transfer B->C D Blocking and antibody incubation C->D E Chemiluminescent detection D->E F Image analysis and quantification E->F

Caption: Experimental workflow for Western blot analysis.

Protocol 3: In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of the this compound and osimertinib combination in a mouse xenograft model of NSCLC.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • NSCLC cells (e.g., H1975)

  • Matrigel (optional)

  • This compound and Osimertinib formulations for in vivo administration

  • Calipers

  • Animal monitoring equipment

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 NSCLC cells in PBS (with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle, this compound, osimertinib, combination).

  • Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.

Xenograft_Workflow A Tumor cell implantation B Tumor growth monitoring A->B C Randomization and treatment initiation B->C D Continued treatment and monitoring C->D E Endpoint analysis D->E

Caption: Workflow for in vivo NSCLC xenograft model.

Conclusion

The combination of the allosteric EGFR degrader this compound and the EGFR TKI osimertinib presents a promising therapeutic strategy for overcoming resistance in EGFR-mutant NSCLC. The provided protocols offer a framework for preclinical evaluation of this combination therapy. Researchers should optimize these protocols based on their specific cell lines, reagents, and experimental goals. Careful execution of these experiments will be crucial in further elucidating the synergistic potential of this combination and guiding future clinical development.

References

Application Notes and Protocols for DDC-01-163 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDC-01-163 is a novel, mutant-selective allosteric degrader of the Epidermal Growth Factor Receptor (EGFR).[1] It offers a promising therapeutic strategy for overcoming drug resistance in cancers driven by EGFR mutations, such as non-small cell lung cancer. This compound selectively induces the degradation of mutant EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[2][1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell lines harboring EGFR mutations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. This colorimetric assay is a widely accepted method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable cells.

Data Presentation

The following table summarizes hypothetical, yet representative, data from an MTT assay evaluating the effect of this compound on a cancer cell line with an L858R/T790M EGFR mutation.

This compound Concentration (nM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC₅₀ (nM)
0 (Vehicle Control)1.2540.089100.0%\multirow{6}{*}{ 75.2 }
11.1820.07594.3%
100.9560.06176.2%
500.7010.04555.9%
1000.5130.03340.9%
5000.2210.01817.6%

Experimental Protocols

Materials and Reagents

  • This compound

  • Cancer cell line with relevant EGFR mutation (e.g., NCI-H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow Diagram

G Experimental Workflow for this compound MTT Assay cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Culture EGFR-mutant cancer cells B 2. Harvest and count cells A->B C 3. Seed cells into a 96-well plate (e.g., 5,000-10,000 cells/well) B->C D 4. Incubate overnight to allow attachment C->D E 5. Prepare serial dilutions of this compound D->E F 6. Add compound dilutions to wells E->F G 7. Incubate for a defined period (e.g., 72 hours) F->G H 8. Add MTT solution to each well G->H I 9. Incubate for 2-4 hours H->I J 10. Add solubilization solution I->J K 11. Incubate until formazan crystals dissolve J->K L 12. Read absorbance at 570 nm K->L M 13. Calculate % cell viability and IC₅₀ L->M

Caption: A flowchart of the MTT assay for this compound.

Step-by-Step Protocol

  • Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Dilute the cell suspension to the desired concentration and seed 100 µL into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well. f. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. e. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: a. After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[3] c. Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

Data Analysis

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.

Signaling Pathway

This compound Mechanism of Action

This compound is an allosteric degrader that targets mutant EGFR. By binding to an allosteric site on the EGFR protein, it induces a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome.[2][1] This prevents the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5]

G EGFR Signaling and Inhibition by this compound cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm EGF EGF Mutant_EGFR Mutant EGFR EGF->Mutant_EGFR RAS RAS Mutant_EGFR->RAS PI3K PI3K Mutant_EGFR->PI3K Proteasome Proteasomal Degradation Mutant_EGFR->Proteasome Ubiquitination RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Transcription Factors AKT AKT PI3K->AKT AKT->Proliferation_Survival Inhibition of Apoptosis DDC This compound DDC->Mutant_EGFR Allosteric Binding

Caption: this compound induces degradation of mutant EGFR.

References

Unveiling the Degradation of EGFR: A Western Blot Analysis of DDC-01-163

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the Western blot analysis of Epidermal Growth Factor Receptor (EGFR) degradation induced by the mutant-selective allosteric degrader, DDC-01-163. Detailed protocols for cell culture, treatment, protein extraction, and immunoblotting are presented, alongside structured quantitative data from dose-response and time-course studies. Visual diagrams of the EGFR signaling pathway and the experimental workflow are included to facilitate a deeper understanding of the underlying mechanisms and procedures.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][2][3][4] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the progression of various cancers.[2] this compound is a novel allosteric EGFR degrader designed to selectively target and eliminate mutant forms of the EGFR protein, offering a promising therapeutic strategy for overcoming drug resistance.[5][6] This application note details the use of Western blotting to quantify the efficacy of this compound in promoting EGFR degradation.

Signaling Pathway and Mechanism of Action

This compound functions as a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein. It binds to both the mutant EGFR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome.[5][6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds Proteasome Proteasome EGFR->Proteasome Degradation Downstream_Signaling Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream_Signaling Activates This compound This compound This compound->EGFR Binds E3_Ligase E3_Ligase This compound->E3_Ligase Recruits E3_Ligase->EGFR Ub Ubiquitin Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Mechanism of this compound-induced EGFR degradation.

Quantitative Data Presentation

The following tables summarize the quantitative analysis of Western blot data from studies investigating the effect of this compound on EGFR protein levels. Densitometry was performed on Western blot bands, and the results are presented as the percentage of EGFR protein remaining relative to a vehicle (DMSO) control, normalized to a loading control (e.g., Tubulin).

Table 1: Dose-Dependent Degradation of L858R/T790M Mutant EGFR in Ba/F3 Cells [2]

This compound Conc.% EGFR Remaining (6h)% EGFR Remaining (24h)% EGFR Remaining (48h)
DMSO100%100%100%
0.01 µM95%80%75%
0.1 µM70%41%40%
1 µM85%60%58%

Table 2: Time-Dependent Degradation of EGFR in H1975 Cells Treated with 0.1 µM this compound [2]

Time (hours)% EGFR Remaining
0100%
485%
865%
2445%
4842%
7240%

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of EGFR degradation.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-EGFR & anti-Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Western blot experimental workflow.
Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., H1975 or Ba/F3 expressing mutant EGFR) in appropriate culture dishes and grow to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) for the desired time points (e.g., 6, 24, 48 hours).

Cell Lysis and Protein Extraction
  • Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until the dye front reaches the bottom of the gel.

Protein Transfer
  • Membrane Activation: Activate a PVDF membrane in methanol for 1 minute, followed by equilibration in transfer buffer.

  • Transfer: Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system. For a large protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.[7]

Blocking
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

Primary Antibody Incubation
  • Primary Antibody: Incubate the membrane with a primary antibody against total EGFR (e.g., 1:1000 dilution) and a loading control antibody such as anti-Tubulin or anti-GAPDH (e.g., 1:5000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

Secondary Antibody Incubation
  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

Chemiluminescent Detection
  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol and capture the signal using a digital imaging system.

Data Analysis
  • Densitometry: Quantify the band intensities for EGFR and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the EGFR band intensity to the corresponding loading control band intensity for each sample.

  • Quantification: Express the normalized EGFR levels in the this compound-treated samples as a percentage of the vehicle-treated control.

Conclusion

The Western blot protocol detailed in this application note provides a robust and reliable method for quantifying the degradation of EGFR induced by this compound. The provided data demonstrates the dose- and time-dependent efficacy of this allosteric degrader in reducing mutant EGFR protein levels. This methodology is crucial for the preclinical evaluation of this compound and similar targeted protein degraders in cancer research and drug development.

References

Application Notes and Protocols for In Vivo Studies of DDC-01-163 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDC-01-163 is a mutant-selective, allosteric PROTAC (Proteolysis Targeting Chimera) designed to degrade the Epidermal Growth Factor Receptor (EGFR).[1][2] As a heterobifunctional molecule, this compound links an EGFR-targeting ligand to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of EGFR. This compound has demonstrated selectivity for mutant forms of EGFR, such as L858R/T790M, while sparing the wild-type protein, offering a promising therapeutic strategy for overcoming resistance to conventional EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[3][4] In vitro studies have shown that this compound can effectively inhibit the proliferation of cancer cells harboring these mutations.[3][4]

These application notes provide a summary of the available preclinical data and outline representative protocols for evaluating the in vivo efficacy of this compound in mouse models.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro potency of this compound against mutant EGFR.

ParameterCell Line/TargetValueReference
IC50 EGFR L858R/T790M45 nM[1][3]
IC50/EC50 L858R/T790M Ba/F3 cells96 nM[1]

Signaling Pathway and Mechanism of Action

This compound leverages the cell's natural protein disposal system to eliminate mutant EGFR. The diagram below illustrates the proposed mechanism of action.

DDC_01_163_Mechanism cluster_cell Cancer Cell DDC This compound Ternary Ternary Complex (EGFR-DDC-CRBN) DDC->Ternary Binds EGFR Mutant EGFR EGFR->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds Ub_EGFR Ubiquitinated EGFR Ternary->Ub_EGFR Recruits Ub Ubiquitin Ub->Ub_EGFR Polyubiquitination Proteasome Proteasome Ub_EGFR->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades Proteasome->Inhibition EGFR_outside Mutant EGFR Proliferation Cell Proliferation & Survival EGFR_outside->Proliferation Drives Inhibition->Proliferation Inhibits

Caption: Mechanism of action of this compound leading to the degradation of mutant EGFR.

Experimental Protocols

The following are representative protocols for in vivo studies using this compound in mouse xenograft models. These protocols are generalized and may require optimization based on the specific cell line and mouse strain used.

Xenograft Mouse Model Establishment

A key step in the preclinical evaluation of anti-cancer agents is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture 1. Culture Mutant EGFR Cancer Cells (e.g., H1975) Harvest 2. Harvest and Count Cells Cell_Culture->Harvest Resuspend 3. Resuspend Cells in Matrigel/PBS Harvest->Resuspend Injection 5. Subcutaneous Injection of Cell Suspension Resuspend->Injection Mice 4. Immunodeficient Mice (e.g., NSG, Nude) Mice->Injection Tumor_Growth 6. Monitor Tumor Growth Injection->Tumor_Growth Randomization 7. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 8. Administer this compound or Vehicle Control Randomization->Treatment Measurement 9. Measure Tumor Volume and Body Weight Treatment->Measurement Endpoint 10. Euthanize at Endpoint Measurement->Endpoint Tissue_Harvest 11. Harvest Tumors for Pharmacodynamic Analysis Endpoint->Tissue_Harvest

Caption: Workflow for a typical xenograft study to evaluate this compound efficacy.

Materials:

  • Human NSCLC cell line with relevant EGFR mutation (e.g., NCI-H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (or similar basement membrane matrix)

  • 6-8 week old female immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice)

  • This compound

  • Vehicle solution for this compound

Procedure:

  • Cell Preparation: Culture NCI-H1975 cells to ~80% confluency. Harvest cells using trypsin and wash with PBS. Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups. Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle solution.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of EGFR and downstream signaling proteins via Western blot or immunohistochemistry to confirm the mechanism of action of this compound.

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Materials:

  • Healthy mice (e.g., CD-1 or BALB/c)

  • This compound

  • Formulation for intravenous (IV) and oral (PO) or intraperitoneal (IP) administration

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of this compound to mice via the desired routes (e.g., IV and IP).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Toxicology Study

Preliminary toxicology studies are necessary to determine the maximum tolerated dose (MTD) and to identify potential side effects.

Procedure:

  • Dose Escalation: Administer increasing doses of this compound to small groups of mice.

  • Monitoring: Closely monitor the mice for clinical signs of toxicity, including changes in body weight, behavior, and overall health.

  • MTD Determination: The MTD is defined as the highest dose that does not cause severe toxicity or more than 10-20% body weight loss.

  • Histopathology: At the end of the study, major organs can be collected for histopathological analysis to identify any drug-related tissue damage.

Illustrative In Vivo Efficacy Data

The following table provides an example of how to present in vivo efficacy data for a compound like this compound. Note: This is illustrative data as specific in vivo data for this compound is not publicly available.

Treatment GroupDosing RegimenMean Tumor Volume (mm3) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control Daily IP1500 ± 250-+5
This compound 50 mg/kg, Daily IP450 ± 10070-2
This compound 100 mg/kg, Daily IP200 ± 7587-8

Conclusion

This compound is a promising mutant-selective EGFR degrader with demonstrated in vitro activity.[3][4] The protocols outlined above provide a framework for the in vivo evaluation of this compound in mouse models to assess its therapeutic potential, pharmacokinetic properties, and safety profile. Such studies are crucial for the continued development of this and other targeted protein degraders for the treatment of resistant cancers.

References

Measuring the Anti-Proliferative Activity of DDC-01-163: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDC-01-163 is a novel, mutant-selective allosteric degrader of the Epidermal Growth Factor Receptor (EGFR).[1][2] It offers a promising therapeutic strategy for overcoming drug resistance in cancers driven by EGFR mutations.[1][2] this compound selectively induces the degradation of mutant EGFR, thereby inhibiting the proliferation of cancer cells harboring these mutations, while sparing cells with wild-type EGFR.[3] This document provides detailed protocols for assessing the anti-proliferative activity of this compound in cancer cell lines. The described methods include the MTT, Sulforhodamine B (SRB), and CellTiter-Glo® assays, which are robust and widely accepted for quantifying cell viability and proliferation.

Mechanism of Action: EGFR Degradation

This compound functions by inducing the degradation of mutant EGFR. This targeted protein degradation approach offers an alternative to traditional kinase inhibition and has shown efficacy against clinically relevant EGFR mutations, including those resistant to other targeted therapies.[1][2]

Below is a diagram illustrating the proposed signaling pathway and the mechanism of action for this compound.

EGFR Signaling and this compound Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR Proteasome Proteasome EGFR->Proteasome Degradation Downstream Downstream Signaling (e.g., RAS/RAF/MAPK, PI3K/AKT) EGFR->Downstream Activates DDC This compound DDC->EGFR Binds E3 E3 Ubiquitin Ligase DDC->E3 Recruits E3->EGFR Ub Ubiquitin Proliferation Cell Proliferation & Survival Proteasome->Proliferation Inhibits Downstream->Proliferation Promotes

Mechanism of this compound Action.

Experimental Workflow for Assessing Anti-Proliferative Activity

The general workflow for determining the anti-proliferative effects of this compound involves cell line selection, compound treatment, and subsequent viability/proliferation assessment using one of the detailed protocols below.

Experimental Workflow A 1. Cell Line Selection (e.g., NCI-H1975, Ba/F3 with EGFR mutations) B 2. Cell Seeding (96-well plates) A->B C 3. This compound Treatment (Dose-response concentrations) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Viability/Proliferation Assay (MTT, SRB, or CellTiter-Glo) D->E F 6. Data Acquisition (Absorbance/Luminescence Reading) E->F G 7. Data Analysis (IC50/GI50 Calculation) F->G

General Experimental Workflow.

Data Presentation

Quantitative data from the anti-proliferative assays should be summarized to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

Table 1: Anti-Proliferative Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeEGFR Mutation StatusAssay MethodIC50 / GI50 (nM)
NCI-H1975Non-Small Cell Lung CancerL858R/T790MMTTExample: 50
Ba/F3Pro-B Cell LineL858R/T790MSRBExample: 45
Ba/F3Pro-B Cell LineL858R/T790M/C797SCellTiter-GloExample: 150
Ba/F3Pro-B Cell LineWild-TypeMTTExample: >1000

Note: The values presented are for illustrative purposes and should be replaced with experimental data.

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer cell lines (e.g., NCI-H1975)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and no-cell background control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix and measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[3][5]

Materials:

  • This compound stock solution

  • Adherent cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[6]

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.[6]

  • SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[7]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[3]

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[8][9]

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled plates.

  • Plate Equilibration: After the incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Luminescence Measurement: Record the luminescence using a luminometer.[10]

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the anti-proliferative activity of this compound. The selection of a specific assay may depend on the cell line characteristics and available laboratory equipment. Consistent application of these methods will yield reliable and reproducible data, facilitating the characterization of this compound and its potential as a targeted cancer therapeutic.

References

Application Notes and Protocols for Assessing DDC-01-163's Effect on Osimertinib-Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. However, the emergence of acquired resistance, often through secondary mutations such as C797S, presents a significant clinical challenge. DDC-01-163 is a novel mutant-selective, allosteric EGFR degrader designed to overcome such resistance mechanisms. As a proteolysis-targeting chimera (PROTAC), this compound facilitates the ubiquitination and subsequent proteasomal degradation of mutant EGFR, offering a promising therapeutic strategy for patients who have developed resistance to osimertinib.[1][2]

These application notes provide detailed protocols for assessing the in vitro effects of this compound on osimertinib-resistant NSCLC cells. The described methods include cell viability assays to determine the anti-proliferative activity of this compound and western blotting to confirm the degradation of the target protein, EGFR.

Data Presentation

The following tables summarize the anti-proliferative activity of this compound in various osimertinib-resistant EGFR-mutant cell lines.

Table 1: Anti-proliferative Activity (EC50) of this compound in Osimertinib-Resistant Ba/F3 Cell Lines [1]

Cell Line (EGFR Mutation)This compound EC50 (µM)
Ba/F3 L858R/T790M/C797S0.041
Ba/F3 L858R/T790M/L718Q0.028

Table 2: Anti-proliferative Activity of this compound in Osimertinib-Resistant Human NSCLC Cell Line H1975

Cell LineCompoundEC50 (µM)
H1975This compound~0.1

Note: The EC50 value for H1975 is an approximation based on graphical data from the source publication.

Mandatory Visualizations

Signaling Pathway of this compound

cluster_0 Cell Membrane cluster_1 Cytoplasm Mutant_EGFR Mutant EGFR Ternary_Complex Ternary Complex (EGFR-DDC-01-163-CRBN) Mutant_EGFR->Ternary_Complex DDC_01_163 This compound DDC_01_163->Mutant_EGFR Binds to allosteric site CRBN Cereblon (CRBN) E3 Ligase Complex DDC_01_163->CRBN Recruits CRBN->Ternary_Complex Ub Ubiquitin (Ub) Ub->Ternary_Complex Ubiquitination Proteasome Proteasome Degradation Degradation Products Proteasome->Degradation Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ub_EGFR->Proteasome Targeted for degradation

Caption: Mechanism of action of this compound, an allosteric EGFR degrader.

Experimental Workflow for Assessing this compound Efficacy

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment cluster_3 Data Analysis Culture_Cells Culture Osimertinib-Resistant NSCLC Cells (e.g., Ba/F3, H1975) Seed_Cells Seed cells into multi-well plates Culture_Cells->Seed_Cells Treat_DDC01163 Treat cells with varying concentrations of this compound Seed_Cells->Treat_DDC01163 Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Treat_DDC01163->Viability_Assay Western_Blot Perform Western Blot for EGFR Degradation Treat_DDC01163->Western_Blot Analyze_Viability Calculate EC50 values Viability_Assay->Analyze_Viability Analyze_WB Quantify EGFR protein levels Western_Blot->Analyze_WB

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture of Osimertinib-Resistant Cell Lines

a. Ba/F3 Cell Lines Stably Expressing EGFR Mutants

The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival and proliferation. Transfection with a constitutively active kinase, such as a mutant EGFR, can render these cells IL-3 independent.

  • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and for parental Ba/F3 cells, 10 ng/mL murine IL-3. For Ba/F3 cells expressing EGFR mutants, IL-3 is omitted from the medium.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Split cultures every 2-3 days to maintain a cell density between 1 x 105 and 1 x 106 cells/mL.

b. H1975 Human NSCLC Cell Line

The H1975 cell line harbors the L858R and T790M EGFR mutations, conferring resistance to early-generation EGFR TKIs.

  • Media: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.

Cell Viability Assay

This protocol is for assessing the anti-proliferative effects of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Materials:

    • Osimertinib-resistant cells (e.g., Ba/F3 mutants, H1975)

    • Complete culture medium

    • This compound

    • 96-well opaque-walled plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Allow cells to adhere overnight (for adherent cells like H1975) or for a few hours (for suspension cells like Ba/F3).

    • Prepare serial dilutions of this compound in culture medium.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the EC50 value.

Western Blot for EGFR Degradation

This protocol is to confirm the mechanism of action of this compound by assessing the degradation of EGFR protein.

  • Materials:

    • Osimertinib-resistant cells

    • This compound

    • 6-well plates

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-EGFR and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the EGFR band intensity to the corresponding loading control.

    • Calculate the percentage of EGFR remaining relative to the vehicle-treated control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to assess the efficacy of this compound against osimertinib-resistant NSCLC cells. By employing cell viability assays and western blotting, investigators can effectively determine the anti-proliferative activity and confirm the targeted degradation of EGFR, thereby validating the potential of this novel therapeutic agent.

References

Application of DDC-01-163 in studying L858R/T790M EGFR mutations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in the progression of non-small cell lung cancer (NSCLC). The L858R mutation in EGFR leads to its constitutive activation, making it a target for tyrosine kinase inhibitors (TKIs). However, the subsequent acquisition of the T790M "gatekeeper" mutation confers resistance to many first and second-generation TKIs. DDC-01-163 is a potent and selective allosteric degrader of EGFR, specifically targeting mutant forms of the receptor, including the double mutant L858R/T790M. As a proteolysis-targeting chimera (PROTAC), this compound functions by recruiting the E3 ubiquitin ligase machinery to the mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome. This unique mechanism of action offers a promising strategy to overcome TKI resistance.

These application notes provide a comprehensive overview of the use of this compound as a tool to study L858R/T790M EGFR mutations, including detailed protocols for key experiments and data presentation.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to an allosteric site on EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the mutant EGFR and CRBN into close proximity, this compound facilitates the transfer of ubiquitin to the receptor. Polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to a reduction in total EGFR levels and subsequent downregulation of its downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This targeted degradation approach provides a distinct advantage over simple inhibition, as it eliminates the entire receptor protein, thereby preventing both its kinase-dependent and -independent functions.

Data Presentation

In Vitro Activity of this compound
CompoundTargetAssay TypeCell LineIC50 (nM)Reference
This compound EGFR L858R/T790MKinase Inhibition-45[1][2][3]
This compound EGFR L858R/T790MCell ProliferationBa/F396[1]
JBJ-07-149EGFR L858R/T790MKinase Inhibition-1.1[3]
JBJ-07-038EGFR L858R/T790MKinase Inhibition-19[3]
JBJ-07-200EGFR L858R/T790MKinase Inhibition-390[3]
Cellular Degradation Activity of this compound
CompoundTargetCell LineDC50 (nM)Dmax (%)Time Point (h)
This compound EGFR L858R/T790M/L718QBa/F32871Not Specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells harboring the L858R/T790M EGFR mutation.

Materials:

  • NCI-H1975 cells (EGFR L858R/T790M)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed NCI-H1975 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the ability of this compound to inhibit the kinase activity of purified L858R/T790M EGFR.

Materials:

  • Recombinant human EGFR (L858R/T790M) kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the diluted this compound, the peptide substrate, and the recombinant EGFR L858R/T790M enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

EGFR Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of EGFR in cells treated with this compound.

Materials:

  • NCI-H1975 cells

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against total EGFR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and reprobe for a loading control (e.g., β-actin).

  • Quantify the band intensities to determine the extent of EGFR degradation (DC50 and Dmax).

Analysis of Downstream Signaling (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of key downstream signaling proteins like Akt and ERK.

Materials:

  • Same as for the EGFR Degradation Assay, with the addition of primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

Procedure:

  • Follow steps 1-7 of the EGFR Degradation Assay protocol.

  • Incubate the membrane with primary antibodies against phospho-Akt or phospho-ERK overnight at 4°C.

  • Proceed with washing, secondary antibody incubation, and detection as described above.

  • Strip the membrane and reprobe for total Akt, total ERK, and a loading control to normalize the data.

  • Quantify the changes in phosphorylation levels of Akt and ERK upon treatment with this compound.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: L858R/T790M EGFR Signaling Pathway.

DDC01163_Workflow cluster_ternary Ternary Complex Formation DDC This compound Ternary EGFR-DDC-CRBN Complex DDC->Ternary EGFR Mutant EGFR (L858R/T790M) EGFR->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Downstream Downregulation of Downstream Signaling Proteasome->Downstream Apoptosis Cell Growth Inhibition & Apoptosis Downstream->Apoptosis

Caption: this compound Mechanism of Action Workflow.

References

Troubleshooting & Optimization

How to mitigate the hook effect with DDC-01-163.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDC-01-163, a mutant-selective allosteric PROTAC-based EGFR degrader.[1][2][3][4] This guide focuses on identifying and mitigating the high-dose hook effect, a common issue in immunoassays used to quantify protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the hook effect and why is it a concern when using this compound?

Q2: What are the typical signs of a hook effect in my experimental results?

A2: A key indicator of the hook effect is a result that is unexpectedly low or does not correlate with other experimental data. For instance, if you expect a high concentration of your target protein but the immunoassay returns a low value, the hook effect might be the cause. The definitive way to identify a hook effect is to test serial dilutions of your sample. If a diluted sample yields a higher calculated concentration (after accounting for the dilution factor) than the undiluted sample, a hook effect is present.[10][11]

Q3: How can I mitigate the hook effect when quantifying protein degradation by this compound?

A3: There are two primary strategies to mitigate the hook effect:

  • Sample Dilution: This is the most common and effective method. By performing a serial dilution of your sample, you can reduce the analyte concentration to fall within the optimal range of your assay.[12][13][14]

  • Two-Step Assay Protocol: A two-step immunoassay, which includes a wash step after the capture antibody incubation and before adding the detection antibody, can also prevent the hook effect.[12][15] The wash step removes the excess, unbound analyte, preventing it from saturating the detection antibodies.[7]

Troubleshooting Guide: Mitigating the Hook Effect

If you suspect the hook effect is impacting your results, follow this troubleshooting guide.

Step 1: Identify the Hook Effect with a Pilot Dilution Experiment

The first step is to confirm the presence of the hook effect.

Experimental Protocol:

  • Select a sample that yielded an unexpectedly low result.

  • Prepare a series of dilutions of this sample (e.g., 1:10, 1:100, 1:1000) using an appropriate assay diluent.[16][17]

  • Assay the undiluted sample and the diluted samples according to your standard protocol.

  • Calculate the concentration of the analyte in the original, undiluted sample by multiplying the results from the diluted samples by their respective dilution factors.

  • Compare the calculated concentrations. If the calculated concentration increases with dilution, the hook effect is present in the less diluted samples.[11]

Data Presentation:

SampleDilution FactorMeasured Concentration (ng/mL)Calculated Original Concentration (ng/mL)Hook Effect Suspected?
A1 (Neat)150150Yes
A102502500No
A100303000No
A10003.53500No

In this example, the calculated concentration increases with dilution, confirming a hook effect in the neat and 1:10 diluted samples.

Step 2: Determine the Optimal Dilution Factor

Once the hook effect is confirmed, you need to find a dilution factor that places your samples within the linear range of your assay.

Experimental Protocol:

  • Based on the pilot experiment, perform a more detailed serial dilution (e.g., two-fold or five-fold dilutions) around the dilution where the highest concentration was calculated.[18][19]

  • Assay these dilutions and calculate the original concentration for each.

  • The optimal dilution factor is the one that yields the highest and most consistent calculated concentration.

Data Presentation:

SampleDilution FactorMeasured Concentration (ng/mL)Calculated Original Concentration (ng/mL)
B50653250
B100343400
B20017.23440
B4008.53400
B8004.13280

In this example, dilutions between 1:100 and 1:400 provide consistent results, indicating this is the optimal dilution range.

Step 3: Implement the Optimized Protocol

For all future experiments with similar samples, apply the determined optimal dilution factor prior to performing the immunoassay.

Visual Guides

Signaling Pathway and Mechanism of Action

DDC_01_163_Pathway cluster_cell Cancer Cell EGFR Mutant EGFR Proteasome Proteasome EGFR->Proteasome targeted to Proliferation Cell Proliferation EGFR->Proliferation promotes DDC This compound DDC->EGFR binds CRBN CRBN E3 Ligase DDC->CRBN Ub Ubiquitin CRBN->Ub Ub->EGFR tags Degradation Degraded EGFR Proteasome->Degradation results in

Caption: this compound induces degradation of mutant EGFR via the proteasome.

Experimental Workflow for Hook Effect Mitigation

Hook_Effect_Workflow start Start: Unexpectedly Low Result pilot Perform Pilot Serial Dilution (e.g., 1:10, 1:100, 1:1000) start->pilot assay1 Run Immunoassay pilot->assay1 calculate1 Calculate Original Concentration (Result x Dilution Factor) assay1->calculate1 decision Does Calculated Concentration Increase with Dilution? calculate1->decision no_hook No Hook Effect Detected. Review other experimental parameters. decision->no_hook No hook_confirmed Hook Effect Confirmed decision->hook_confirmed Yes detailed_dilution Perform Detailed Serial Dilution to Find Optimal Range hook_confirmed->detailed_dilution assay2 Run Immunoassay detailed_dilution->assay2 calculate2 Identify Dilution with Consistent Highest Calculated Concentration assay2->calculate2 end End: Use Optimal Dilution for Future Experiments calculate2->end

Caption: Workflow for identifying and mitigating the high-dose hook effect.

Logical Relationship of the Hook Effect

Hook_Effect_Logic cluster_low Optimal Analyte Concentration cluster_high Excess Analyte Concentration (Hook Effect) CapAb1 Capture Ab Analyte1 Analyte CapAb1->Analyte1 Forms Sandwich DetAb1 Detection Ab Analyte1->DetAb1 Forms Sandwich Signal Strong Signal DetAb1->Signal CapAb2 Capture Ab Analyte2a Analyte CapAb2->Analyte2a DetAb2 Detection Ab Analyte2b Analyte DetAb2->Analyte2b NoSignal Weak/No Signal DetAb2->NoSignal label_no_sandwich No Sandwich Formed

References

Technical Support Center: DDC-01-163 Western Blot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DDC-01-163 Western blot experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

General Troubleshooting

FAQ: What are the most common issues in Western blotting?

The most frequently encountered problems in Western blot analysis include:

  • High Background: The membrane appears dark or discolored, obscuring the specific bands.[1][2][3]

  • Weak or No Signal: The target protein band is faint or completely absent.[2][4][5]

  • Non-Specific Bands: Extra, unexpected bands appear on the blot in addition to the target protein band.[6][7]

  • Uneven Bands or Smears: Protein bands are not sharp and may appear distorted or as a continuous streak.[4][8]

Troubleshooting Guide: High Background

High background noise can make it difficult to interpret your Western blot results.[1] This section addresses common causes and solutions for this issue.

Question: My Western blot has a uniformly high background. What could be the cause?

A uniform high background is often due to issues with blocking, antibody concentrations, or washing steps.[3]

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk).[9][10] Extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[10][11] Consider trying a different blocking agent.[12] For detecting phosphorylated proteins, use BSA instead of milk, as milk contains casein, a phosphoprotein.[1][13]
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration. A dot blot can be a quick way to optimize this.[1][14][15]
Secondary Antibody Concentration Too High Reduce the concentration of the secondary antibody.[5][16] Perform a control experiment with only the secondary antibody to check for non-specific binding.[1][17]
Inadequate Washing Increase the number and duration of wash steps.[1][3] A common recommendation is 3-5 washes of 5-10 minutes each.[7][16] Ensure the volume of wash buffer is sufficient to completely cover the membrane.[10][18] Adding a detergent like Tween-20 to the wash buffer is standard practice.[3]
Membrane Drying Out Ensure the membrane remains submerged in buffer during all incubation and washing steps.[1][5]
Contaminated Buffers Prepare fresh buffers for each experiment to avoid microbial growth, which can cause background issues.[5][12]
Overexposure Reduce the exposure time during signal detection.[10]

Troubleshooting Workflow for High Background:

G Troubleshooting High Background cluster_solutions Potential Solutions start High Background Observed check_blocking Review Blocking Step start->check_blocking check_primary_ab Review Primary Antibody check_blocking->check_primary_ab Blocking OK optimize_blocking Optimize Blocking: - Increase concentration/time - Change blocking agent check_blocking->optimize_blocking Issue Found check_secondary_ab Review Secondary Antibody check_primary_ab->check_secondary_ab Primary Ab OK optimize_primary Optimize Primary Ab: - Titrate concentration check_primary_ab->optimize_primary Issue Found check_washing Review Washing Steps check_secondary_ab->check_washing Secondary Ab OK optimize_secondary Optimize Secondary Ab: - Titrate concentration - Run secondary-only control check_secondary_ab->optimize_secondary Issue Found check_exposure Review Exposure Time check_washing->check_exposure Washing OK optimize_washing Optimize Washing: - Increase number/duration check_washing->optimize_washing Issue Found solution Implement Changes & Repeat check_exposure->solution Exposure OK optimize_exposure Optimize Exposure: - Reduce time check_exposure->optimize_exposure Issue Found optimize_blocking->solution optimize_primary->solution optimize_secondary->solution optimize_washing->solution optimize_exposure->solution

Caption: A flowchart for systematically troubleshooting high background in Western blots.

Troubleshooting Guide: Weak or No Signal

A weak or absent signal for the target protein can be frustrating. This guide provides steps to identify and resolve the underlying cause.

Question: I am not seeing a band for my target protein, or the band is very faint. What should I check?

This issue can stem from problems at multiple stages of the Western blot protocol, from sample preparation to antibody incubation and signal detection.[2]

Possible Causes and Solutions:

CauseRecommended Solution
Low Target Protein Abundance Increase the amount of protein loaded per well.[4] A typical starting point is 20-30 µg of whole-cell lysate.[16] Consider using immunoprecipitation to enrich for the target protein.[4]
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S after transfer.[4][19] For high molecular weight proteins, consider a wet transfer method and reduce the methanol concentration in the transfer buffer.[16] For low molecular weight proteins, use a smaller pore size membrane (0.2 µm) and reduce transfer time.[4]
Suboptimal Primary Antibody Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[4][5] Ensure the antibody is stored correctly and has not expired.[5] Include a positive control to verify antibody activity.[4]
Suboptimal Secondary Antibody Ensure the secondary antibody is appropriate for the primary antibody's host species. Titrate the secondary antibody to find the optimal concentration.[20]
Inactive Detection Reagent Use fresh detection reagents.
Protein Degradation Add protease and phosphatase inhibitors to your lysis buffer during sample preparation.[16] Use fresh samples whenever possible.[16]
Issues with Blocking Over-blocking can sometimes mask the epitope. Try reducing the blocking time or the concentration of the blocking agent.[4][5]

Logical Relationship Diagram for Weak/No Signal:

G Investigating Weak or No Signal cluster_sample Sample Issues cluster_transfer Transfer Issues cluster_antibody Antibody Issues cluster_detection Detection Issues start Weak or No Signal sample_prep Sample Preparation start->sample_prep protein_transfer Protein Transfer start->protein_transfer antibody_incubation Antibody Incubation start->antibody_incubation detection Signal Detection start->detection low_protein Low Protein Abundance sample_prep->low_protein degradation Protein Degradation sample_prep->degradation inefficient_transfer Inefficient Transfer protein_transfer->inefficient_transfer primary_ab Suboptimal Primary Ab antibody_incubation->primary_ab secondary_ab Suboptimal Secondary Ab antibody_incubation->secondary_ab inactive_reagent Inactive Reagent detection->inactive_reagent

Caption: A diagram showing potential causes of weak or no signal in Western blots.

Troubleshooting Guide: Non-Specific Bands

The presence of unexpected bands can complicate the interpretation of your results.

Question: Why am I seeing multiple bands on my Western blot when I expect only one?

Non-specific bands can be caused by several factors, including antibody cross-reactivity, protein degradation, or issues with the experimental protocol.[7]

Possible Causes and Solutions:

CauseRecommended Solution
Primary Antibody Concentration Too High Decrease the concentration of the primary antibody.[7] A higher concentration can lead to binding to proteins with lower affinity.[6]
Non-Specific Secondary Antibody Binding Run a control with only the secondary antibody to see if it binds non-specifically.[17] Use a pre-adsorbed secondary antibody to reduce cross-reactivity.[17]
Incomplete Blocking Optimize the blocking step as described in the "High Background" section.[6]
Protein Degradation The appearance of bands at a lower molecular weight than expected can be due to protein degradation.[3][7] Ensure protease inhibitors are included in the lysis buffer.[7]
Post-Translational Modifications (PTMs) Modifications like phosphorylation, glycosylation, or ubiquitination can cause the protein to run at a different molecular weight or appear as multiple bands.[16]
Too Much Protein Loaded Overloading the gel can lead to "ghost bands" and non-specific signals.[7] Try loading a smaller amount of protein.[16]
Insufficient Washing Increase the number and duration of washes to remove non-specifically bound antibodies.[7]

Experimental Protocols

Standard Western Blot Protocol

This protocol provides a general workflow for Western blotting. Optimization may be required for specific antibodies and samples.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.[21][22]

    • Determine the protein concentration of the lysate.

    • Mix the desired amount of protein (typically 10-50 µg for cell lysates) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[22]

  • Gel Electrophoresis:

    • Load samples onto an appropriate percentage polyacrylamide gel.[22]

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[22]

  • Protein Transfer:

    • Equilibrate the gel in transfer buffer.[22]

    • Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform a wet or semi-dry transfer according to the equipment manufacturer's protocol.[22]

    • (Optional) After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[23]

  • Blocking:

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[11][24]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the membrane with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.[14][24][25]

  • Washing:

    • Wash the membrane three to five times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[24][26]

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[26]

  • Final Washes:

    • Repeat the washing step (as in step 6) to remove unbound secondary antibody.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

    • Capture the signal using X-ray film or a digital imaging system.

Experimental Workflow Diagram:

G Standard Western Blot Workflow sample_prep 1. Sample Preparation (Lysis & Quantification) sds_page 2. SDS-PAGE (Protein Separation) sample_prep->sds_page transfer 3. Protein Transfer (Gel to Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab wash1 6. Washing primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation wash1->secondary_ab wash2 8. Washing secondary_ab->wash2 detection 9. Signal Detection (Chemiluminescence) wash2->detection analysis 10. Analysis detection->analysis

Caption: A step-by-step workflow of a standard Western blot experiment.

Buffer and Reagent Recipes
Buffer/ReagentComposition
10X Tris-Buffered Saline (TBS) 24.23 g Tris, 80.06 g NaCl, dissolve in 800ml dH₂O, adjust pH to 7.6, bring volume to 1L.[27]
1X TBS with Tween-20 (TBST) 100 ml 10X TBS, 900 ml dH₂O, 1 ml Tween-20 (for 0.1%).[24]
Blocking Buffer 5% (w/v) non-fat dry milk or BSA in 1X TBST.[27]
Wash Buffer 1X TBST.[24]
10X Transfer Buffer 30.3 g Tris, 144.1 g Glycine, dissolve in 900ml dH₂O, bring volume to 1L.[26]
1X Transfer Buffer 100 ml 10X Transfer Buffer, 200 ml Methanol, 700 ml dH₂O.[24]

References

Optimizing DDC-01-163 concentration for cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DDC-01-163 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a mutant-selective allosteric EGFR degrader. It is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of epidermal growth factor receptor (EGFR) with certain mutations, including those resistant to other EGFR inhibitors. This compound functions by binding to both the mutant EGFR protein and the Cereblon (CRBN) E3 ubiquitin ligase, bringing them into close proximity. This induced proximity leads to the ubiquitination of the mutant EGFR, marking it for degradation by the proteasome. This targeted degradation approach is effective against various clinically relevant EGFR mutants.[1][2]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been demonstrated to be effective in cell lines harboring specific EGFR mutations. Notably, it has been shown to inhibit the proliferation of Ba/F3 cells engineered to express the L858R/T790M (L/T) mutant EGFR, while sparing cells with wildtype EGFR.[1][2] Its efficacy has also been confirmed in the human non-small cell lung cancer cell line H1975, which also carries the L858R/T790M EGFR mutation.[1] Furthermore, this compound is effective against cells with osimertinib-resistant mutations such as L/T/C797S and L/T/L718Q.[1][2]

Q3: What is the recommended concentration range for this compound in cell culture?

A3: The optimal concentration of this compound is cell line and experiment-dependent. However, studies have shown that a concentration of 0.1 µM is effective at inducing maximal degradation of L858R/T790M EGFR in both Ba/F3 and H1975 cells.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Higher concentrations are not always better and may lead to reduced efficacy due to the "hook effect" (see Troubleshooting section).

Troubleshooting Guide

Q4: I am observing reduced or no EGFR degradation at higher concentrations of this compound. What could be the cause?

A4: This phenomenon is likely due to the "hook effect," which is commonly observed with PROTACs like this compound.[1] The hook effect occurs at high concentrations where the bifunctional degrader independently saturates both the target protein (EGFR) and the E3 ligase (CRBN). This prevents the formation of the productive ternary complex (EGFR-DDC-01-163-CRBN) that is necessary for ubiquitination and subsequent degradation. At optimal, lower concentrations, the formation of this ternary complex is favored.

  • Recommendation: To mitigate the hook effect, perform a dose-response curve with a wider range of concentrations, including lower concentrations than you might typically test with a traditional inhibitor. A concentration of 0.1 µM has been shown to be effective for maximal degradation in L858R/T790M Ba/F3 cells, while reduced degradation was observed at 1 µM after 48 hours.[1]

Q5: My cells are not growing or are detaching from the culture plate after treatment.

A5: This could be due to several factors:

  • Cytotoxicity: While this compound is designed to be selective for mutant EGFR, high concentrations or prolonged exposure may lead to off-target effects or general cytotoxicity. Ensure you have determined the optimal, non-toxic concentration range for your specific cell line.

  • Improper Cell Culture Conditions: Review your general cell culture practices. Ensure you are using the recommended medium and supplements for your cell line.[3] For adherent cells, confirm that you are using tissue culture-treated plates.[3] Some cell lines may require special coatings to improve adherence.[3]

  • Contamination: Microbial contamination (e.g., mycoplasma, bacteria, fungi) can significantly impact cell health and experimental outcomes.[3] Regularly check your cultures for any signs of contamination and maintain aseptic techniques.

Q6: I am seeing inconsistent results between experiments.

A6: Reproducibility issues can arise from several sources:

  • Reagent Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are at a consistent, low passage number.[4] Cell characteristics can change over time with extensive passaging.

  • Seeding Density: Ensure that you are seeding the same number of cells for each experiment, as this can influence the response to treatment.

Data Presentation

Table 1: Effective Concentrations of this compound for EGFR Degradation

Cell LineEGFR MutationConcentration for Max. DegradationTime PointObservationReference
Ba/F3L858R/T790M0.1 µM24 and 48 hoursSustained degradation[1]
Ba/F3L858R/T790M1 µM48 hoursReduced degradation (Hook Effect)[1]
H1975L858R/T790M0.1 µM24 hoursApparent EGFR degradation[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to test a wide range of concentrations (e.g., 0.001 µM to 10 µM) to determine the optimal dose and observe any potential hook effect.

    • Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for EGFR Degradation

This protocol details the steps to assess the degradation of EGFR following treatment with this compound.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Harvest cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the EGFR signal to the loading control to determine the percentage of EGFR degradation relative to the vehicle-treated control.

Visualizations

DDC_01_163_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm Mutant_EGFR Mutant EGFR Ternary_Complex EGFR-DDC-01-163-CRBN Ternary Complex Mutant_EGFR->Ternary_Complex DDC_01_163 This compound DDC_01_163->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_Products Degraded Peptides Proteasome->Degraded_Products Degradation Ub_EGFR Ubiquitinated Mutant EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ub_EGFR->Proteasome Targeting

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for this compound experiments.

References

Identifying and minimizing DDC-01-163 off-target effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DDC-01-163, a mutant-selective allosteric EGFR degrader. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective application of this compound in your research and minimize potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective allosteric degrader of mutant epidermal growth factor receptor (EGFR).[1][2] It is a proteolysis-targeting chimera (PROTAC) that functions by inducing the formation of a ternary complex between mutant EGFR and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the mutant EGFR protein.[1] This allosteric mechanism allows for selectivity against EGFR mutants, including those resistant to ATP-competitive inhibitors, while sparing wild-type (WT) EGFR.[1][2]

Q2: Against which EGFR mutations is this compound effective?

A2: this compound has demonstrated efficacy against a range of clinically relevant EGFR mutations. It selectively inhibits the proliferation of cells with the L858R/T790M (L/T) double mutation and is also effective against osimertinib-resistant mutations such as L/T/C797S and L/T/L718Q.[1][2]

Q3: What is the "hook effect" and how does it relate to this compound?

A3: The "hook effect" is a phenomenon observed with PROTACs, including this compound, where at very high concentrations, the degradation of the target protein is reduced. This occurs because the bifunctional nature of the PROTAC leads to the formation of non-productive binary complexes (this compound with either mutant EGFR or CRBN) instead of the productive ternary complex required for degradation. It is crucial to perform a dose-response experiment to identify the optimal concentration for maximal degradation.

Q4: Can this compound be used in combination with other EGFR inhibitors?

A4: Yes, studies have shown that the anti-proliferative activity of this compound is enhanced when used in combination with ATP-site EGFR inhibitors, such as osimertinib, in cells with the L858R/T790M EGFR mutation.[1][2]

Q5: How can I assess for off-target effects of this compound?

A5: As with other PROTACs, a comprehensive assessment of off-target effects is crucial. An unbiased approach using mass spectrometry-based global proteomics is the recommended method to identify unintended protein degradation. This involves comparing the proteome of cells treated with this compound to vehicle-treated cells and cells treated with a negative control compound (e.g., a molecule where either the EGFR or CRBN ligand is inactivated). Additionally, kinase panel screening can be employed to identify off-target kinase binding.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during experiments with this compound.

Problem Potential Cause Suggested Solution
No or low degradation of mutant EGFR Suboptimal Concentration: You may be observing the "hook effect" at high concentrations or using a concentration that is too low.Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation (DC50).
Poor Cell Permeability: The compound may not be efficiently entering the cells.While this compound has shown cellular activity, permeability can be cell-line dependent. If suspected, consider using a cell line with known good permeability for similar-sized molecules or consult literature for permeability-enhancing strategies.
Inefficient Ternary Complex Formation: The geometry of the ternary complex (mutant EGFR : this compound : CRBN) may not be optimal in your specific cellular context.Confirm CRBN expression in your cell line. Consider performing a CRBN engagement assay (see protocols below) to ensure the compound is binding to its intended E3 ligase in your system.
Rapid Protein Synthesis: The rate of new mutant EGFR synthesis may be outpacing the rate of degradation.Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the time point of maximal degradation.
Toxicity observed in cell-based assays On-target Toxicity: Degradation of mutant EGFR is leading to cell death.This is the intended effect in cancer cells harboring the mutation. Ensure you have a control cell line expressing WT EGFR to confirm selectivity.
Off-target Effects: this compound may be degrading other essential proteins.Perform a global proteomics analysis to identify any off-target proteins that are being degraded. Compare the toxic concentration with the effective concentration for EGFR degradation. A large therapeutic window is desirable.
Inconsistent Western blot results Issues with Antibody Quality: The antibodies for total EGFR or phospho-EGFR may not be specific or sensitive enough.Validate your antibodies using positive and negative controls. Use antibodies that are well-characterized for Western blotting.
Suboptimal Lysis Buffer: Phosphatases may be active during cell lysis, leading to dephosphorylation of EGFR.Use a lysis buffer supplemented with fresh protease and phosphatase inhibitors. Keep samples on ice at all times.
Incorrect Loading: Uneven protein loading between lanes.Perform a protein concentration assay (e.g., BCA) and ensure equal amounts of protein are loaded. Normalize to a loading control like GAPDH or β-actin.

Quantitative Data

Table 1: In Vitro Activity of this compound

Parameter Value Assay Condition Reference
IC50 vs. EGFR L858R/T790M 45 nMBiochemical HTRF kinase assay[1]
IC50 in Ba/F3 L858R/T790M cells 96 nMCell proliferation assayMedchemExpress

Experimental Protocols

Protocol 1: Western Blot Analysis of EGFR Degradation and Phosphorylation

Objective: To determine the effect of this compound on the protein levels of total EGFR and its phosphorylated form (p-EGFR).

Materials:

  • Cell line of interest (e.g., H1975, Ba/F3 L858R/T790M)

  • This compound

  • Complete cell culture medium

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-total EGFR, anti-p-EGFR (e.g., Tyr1068), anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of this compound for the desired time points. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize p-EGFR to total EGFR and total EGFR to the loading control.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on cell proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Global Proteomics for Off-Target Identification

Objective: To identify unintended protein degradation caused by this compound.

Materials:

  • Cell line of interest

  • This compound

  • Negative control compound

  • Lysis buffer for mass spectrometry (e.g., urea-based)

  • Sample preparation reagents for proteomics (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Treat cells with this compound at a concentration that gives robust EGFR degradation (e.g., 3-5x DC50) for a short duration (e.g., 6 hours) to enrich for direct targets. Include vehicle and negative controls.

  • Cell Lysis and Protein Digestion: Lyse the cells and quantify the protein. Perform in-solution or in-gel digestion of the proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated samples compared to controls.

  • Bioinformatics Analysis: Use pathway analysis tools to determine if the identified off-target proteins are enriched in specific biological pathways.

Visualizations

DDC_01_163_Mechanism cluster_cell Cell cluster_ternary Ternary Complex DDC01163 This compound DDC01163_in This compound DDC01163->DDC01163_in mutant_EGFR Mutant EGFR mutant_EGFR_in Mutant EGFR mutant_EGFR->mutant_EGFR_in CRBN CRBN E3 Ligase CRBN_in CRBN CRBN->CRBN_in DDC01163_in->CRBN_in mutant_EGFR_in->DDC01163_in Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degraded_EGFR Degraded EGFR Fragments Proteasome->Degraded_EGFR Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Polyubiquitination

Caption: Mechanism of action of this compound.

Off_Target_Workflow start Start: Observe unexpected phenotype (e.g., toxicity) proteomics Global Proteomics (LC-MS/MS) - this compound - Vehicle Control - Negative Control start->proteomics kinome_scan Kinase Panel Screen (Optional) start->kinome_scan data_analysis Data Analysis: Identify significantly downregulated proteins proteomics->data_analysis validation Target Validation: - Western Blot - siRNA knockdown of off-target data_analysis->validation minimize Minimization Strategy: - Optimize concentration - Modify PROTAC structure validation->minimize

Caption: Workflow for identifying off-target effects.

Troubleshooting_Flowchart start Problem: No EGFR Degradation dose_response Perform Dose-Response (1 nM - 10 µM) start->dose_response Check Concentration check_crbn Check CRBN Expression (Western Blot) start->check_crbn Check Cellular Factors time_course Perform Time-Course (2 - 24 hours) dose_response->time_course Optimal concentration found no_degradation Still No Degradation dose_response->no_degradation No degradation at any concentration degradation_observed Degradation Observed time_course->degradation_observed Degradation at optimal time/dose time_course->no_degradation No degradation at any time point crbn_assay Perform CRBN Engagement Assay (e.g., NanoBRET) check_crbn->crbn_assay CRBN is expressed check_crbn->no_degradation CRBN not expressed crbn_assay->degradation_observed CRBN engagement confirmed, re-evaluate dose/time crbn_assay->no_degradation No CRBN engagement

References

Addressing solubility issues with DDC-01-163 in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the PROTAC EGFR degrader, DDC-01-163, in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous experimental buffer. What are the recommended solvents?

A1: this compound is a hydrophobic molecule with limited aqueous solubility. The recommended primary solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1] For complete dissolution in DMSO, ultrasonic treatment may be necessary.[1]

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer (e.g., PBS, cell culture media). How can I prevent this?

A2: This is a common issue known as precipitation upon dilution, which is frequent with hydrophobic compounds like many PROTACs. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: While it is important to minimize the final DMSO concentration to avoid off-target effects, a concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Lower the Final Concentration of this compound: The precipitation may be due to exceeding the solubility limit of this compound in the aqueous buffer. Try using a lower final concentration in your assay.

  • Use a Co-solvent: Adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer can increase the solubility of your compound.

  • Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • pH Adjustment: If your experimental buffer system allows, adjusting the pH may improve the solubility of this compound, as it contains ionizable groups.

Q3: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?

Q4: Could the "hook effect" I'm observing in my degradation assays be related to solubility issues?

A4: Yes, it is possible. The "hook effect," where the degradation of the target protein is reduced at higher concentrations of the PROTAC, is a known phenomenon.[2] While this is often attributed to the formation of unproductive binary complexes, poor solubility and precipitation at higher concentrations can also contribute to a decrease in the effective concentration of the degrader, leading to a similar observational outcome.[2] Therefore, ensuring the compound is fully dissolved at all tested concentrations is critical.

Quantitative Data

The following table summarizes the known solubility of this compound.

SolventConcentrationNotes
DMSO50 mg/mL (53.08 mM)Requires ultrasonic treatment.[1]
DMSO10 mM-

It is highly recommended that researchers determine the solubility of this compound in their specific aqueous experimental buffers prior to conducting experiments.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound in Aqueous Buffers

This protocol allows for the determination of the maximum soluble concentration of this compound in your experimental buffer.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, Tris-HCl, cell culture medium)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution. Use sonication to ensure complete dissolution.

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your pre-warmed experimental aqueous buffer. This will create a 1:100 dilution and a range of final this compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Include a DMSO-only control.

  • Incubation and Observation: Incubate the plate at your experimental temperature (e.g., 37°C) for a duration similar to your planned experiment (e.g., 24-48 hours). Visually inspect the wells for any signs of precipitation (cloudiness, crystals).

  • Quantitative Measurement: Measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). A significant increase in absorbance/scattering compared to the DMSO control indicates precipitation. The highest concentration that does not show a significant increase is considered the kinetic solubility limit under these conditions.

Protocol 2: Cell-Based EGFR Degradation Assay using Western Blot

This protocol outlines a method to assess the degradation of EGFR in cancer cell lines following treatment with this compound.

Materials:

  • Cancer cell line expressing mutant EGFR (e.g., L858R/T790M Ba/F3 cells)

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EGFR, anti-phospho-EGFR, and a loading control (e.g., anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare a series of dilutions of your this compound stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24 hours).[2]

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the EGFR and phospho-EGFR signals to the loading control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay cluster_troubleshooting Troubleshooting prep1 Dissolve this compound in Anhydrous DMSO prep2 Sonicate for Complete Dissolution prep1->prep2 dil1 Dilute DMSO Stock into Experimental Buffer prep2->dil1 dil2 Vortex/Mix Thoroughly dil1->dil2 assay1 Treat Cells with Working Solution dil2->assay1 assay2 Incubate for Desired Time assay1->assay2 ts1 Precipitation Observed? ts1->assay1 No ts2 Lower Final Concentration ts1->ts2 Yes ts2->dil1 ts3 Increase Final DMSO % ts3->dil1 ts4 Add Co-solvent/Surfactant ts4->dil1 ts5 Perform Kinetic Solubility Assay ts5->dil1 EGFR_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_plc PLCγ Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus cluster_protac This compound Mechanism ligand EGF Ligand EGFR EGFR ligand->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P JAK JAK EGFR->JAK P Proteasome Proteasome EGFR->Proteasome Targeted to SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK transcription Gene Transcription (Proliferation, Survival) ERK->transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca2+ Release IP3->Ca2 PKC->transcription STAT STAT JAK->STAT STAT->transcription DDC01163 This compound DDC01163->EGFR Binds E3_Ligase E3 Ubiquitin Ligase DDC01163->E3_Ligase Recruits E3_Ligase->EGFR Ubiquitination Ub Ubiquitin Degradation EGFR Degradation Proteasome->Degradation

References

Improving the efficacy of DDC-01-163 in combination therapies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of DDC-01-163 in combination therapies. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a mutant-selective, allosteric PROTAC (Proteolysis Targeting Chimera)-based degrader of the Epidermal Growth Factor Receptor (EGFR).[1] Unlike traditional inhibitors that block the ATP-binding site, this compound functions by inducing the selective degradation of mutant EGFR proteins. It achieves this by forming a ternary complex between the mutant EGFR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome.

Q2: Why is this compound used in combination with other therapies, such as osimertinib?

Combining this compound with an ATP-site EGFR inhibitor like osimertinib has been shown to enhance its anti-proliferative activity against cancer cells with specific EGFR mutations, such as L858R/T790M.[1][2] This combination strategy can be more effective than single-agent therapy by targeting the EGFR protein through two distinct mechanisms: allosteric degradation and direct inhibition of its kinase activity. This dual approach may help to overcome or delay the development of drug resistance.

Q3: What specific EGFR mutations is this compound effective against?

This compound has demonstrated selective activity against various clinically relevant EGFR mutants, including the L858R/T790M double mutant.[1] Furthermore, it has shown efficacy against osimertinib-resistant cells harboring additional mutations like C797S and L718Q.[1]

Q4: What is the "hook effect" and how does it relate to this compound?

The "hook effect" is a phenomenon observed with PROTACs, including this compound, where at very high concentrations, the degradation of the target protein paradoxically decreases. This occurs because the excess PROTAC molecules can form non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to avoid the misleading results of the hook effect.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected synergy with combination therapies.
  • Possible Cause 1: Suboptimal dosing ratio.

    • Solution: Perform a matrix of dose-response experiments with varying concentrations of both this compound and the combination agent (e.g., osimertinib) to identify the optimal synergistic ratio. The Chou-Talalay method can be used to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Possible Cause 2: Antagonistic effects at high concentrations.

    • Solution: As observed in some studies, high doses of both this compound and osimertinib can lead to an antagonistic effect.[2] It is critical to carefully titrate the concentrations of both drugs to remain within the therapeutic window that promotes synergy.

  • Possible Cause 3: Instability of this compound in cell culture media.

    • Solution: The stability of PROTAC molecules in aqueous solutions can be limited. It is advisable to prepare fresh stock solutions and dilute them in media immediately before use. For longer-term experiments, consider replenishing the media with fresh compound at regular intervals (e.g., every 24-48 hours).

Issue 2: Observing a "hook effect" in degradation assays.
  • Possible Cause: High concentrations of this compound leading to binary complex formation.

    • Solution: To characterize and overcome the hook effect, perform a dose-response experiment over a wide range of this compound concentrations (e.g., from picomolar to high micromolar). This will help to identify the optimal concentration for maximal degradation (DCmax) and the concentration at which the hook effect begins. Subsequent experiments should be performed at or below the DCmax concentration.

Issue 3: Variability in cell viability assay results.
  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a uniform cell seeding density across all wells of your microplates. Variations in cell number can significantly impact the results of proliferation and viability assays.

  • Possible Cause 2: Edge effects in microplates.

    • Solution: To minimize evaporation and temperature gradients that can affect cell growth, it is recommended to not use the outer wells of the microplate for experimental samples. These wells can be filled with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Possible Cause 3: this compound precipitation in media.

    • Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. When diluting in aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitation after adding the compound.

Data Presentation

Table 1: In Vitro Activity of this compound in EGFR-Mutant Cell Lines
Cell LineEGFR MutationIC50 (nM)
Ba/F3L858R/T790M45
L858R/T790M CellsL858R/T790M96

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Example Combination Index (CI) Data for this compound and Osimertinib
This compound (nM)Osimertinib (nM)Fraction Affected (Fa)Combination Index (CI)Synergy/Antagonism
Example DataExample DataExample Data< 1Synergy
Example DataExample DataExample Data= 1Additive
Example DataExample DataExample Data> 1Antagonism

Note: This table is a template. Researchers should generate their own data and calculate CI values using software like CompuSyn based on the Chou-Talalay method.

Experimental Protocols

Cell Viability Assay (e.g., CCK-8 or MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound alone, osimertinib alone, and in combination at a constant ratio. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method.

Western Blot for EGFR Degradation
  • Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specific time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against total EGFR. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the extent of EGFR degradation relative to the loading control.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

DDC01163_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Plan Dose-Response Matrix Design (this compound & Combination Drug) Seeding Cell Seeding Plan->Seeding Treatment Drug Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Viability/Degradation Assay Incubation->Assay Measurement Data Acquisition (Absorbance/Imaging) Assay->Measurement Calculation IC50 & CI Calculation (Chou-Talalay) Measurement->Calculation Interpretation Synergy/Antagonism Determination Calculation->Interpretation

Caption: Experimental workflow for assessing the synergy of this compound in combination therapies.

References

Technical Support Center: Overcoming Resistance to DDC-01-163 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mutant-selective allosteric EGFR degrader, DDC-01-163.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) that functions as an allosteric EGFR degrader. It is a heterobifunctional molecule designed to bring mutant Epidermal Growth Factor Receptor (EGFR) and the Cereblon (CRBN) E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination and subsequent degradation of the mutant EGFR protein by the proteasome. By degrading the entire EGFR protein rather than just inhibiting its kinase activity, this compound offers a distinct mechanism to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs).

Q2: Which EGFR mutations is this compound effective against?

A2: this compound has demonstrated efficacy against a range of clinically relevant EGFR mutations that confer resistance to other TKIs. It selectively inhibits the proliferation of cells with L858R/T790M (L/T) mutations and is also effective against osimertinib-resistant cells harboring L/T/C797S and L/T/L718Q EGFR mutations.

Q3: What are the known mechanisms of resistance to EGFR-targeted therapies?

A3: Resistance to EGFR-targeted drugs can be broadly categorized as primary (innate) or acquired. Key mechanisms include:

  • Secondary Mutations: Alterations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation or the C797S mutation, can prevent inhibitor binding.

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways can compensate for EGFR inhibition. Common bypass pathways include MET, HER2, AXL, and HGF signaling.

  • Downstream Pathway Aberrations: Mutations in components downstream of EGFR, such as KRAS or loss of PTEN, can render cells independent of EGFR signaling.

  • Histologic Transformation: In some cases, the cancer may change its cellular type, for example, from non-small cell lung cancer to small cell lung cancer, which is less dependent on EGFR signaling.

Q4: What are the potential mechanisms of acquired resistance to this compound and other EGFR degraders?

A4: Acquired resistance to PROTACs and molecular glues like this compound can arise from mechanisms that interfere with the degradation process. These may include:

  • Genomic alterations in E3 Ligase Components: Downregulation or loss-of-function mutations in the components of the recruited E3 ligase complex (e.g., CRBN) can prevent the formation of a functional ternary complex (EGFR-DDC-01-163-CRBN), thereby inhibiting EGFR degradation.

  • Mutations in the Target Protein: Mutations in EGFR at the this compound binding site or at the interface with the E3 ligase can disrupt the formation or stability of the ternary complex, leading to resistance.

  • Alterations in the Ubiquitin-Proteasome System (UPS): Changes in the expression or function of other UPS components can impact the efficiency of protein degradation.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, may lead to increased efflux of the degrader from the cell, reducing its intracellular concentration and efficacy.[1]

Q5: How can the efficacy of this compound be enhanced?

A5: Combining this compound with an ATP-site EGFR inhibitor, such as osimertinib, has been shown to enhance its anti-proliferative activity against resistant EGFR mutant cells. This combination approach can lead to a more profound and durable inhibition of EGFR signaling.

Troubleshooting Guides

Issue 1: Reduced or Loss of this compound Efficacy in Previously Sensitive Cell Lines

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Sequence EGFR and E3 Ligase Components: Analyze the genomic DNA of the resistant cells to identify potential mutations in EGFR, CRBN, or other core components of the E3 ligase complex. 2. Assess Protein Expression: Use Western blotting to check for changes in the expression levels of EGFR and CRBN in resistant versus sensitive parental cells. 3. Evaluate Bypass Pathway Activation: Screen for the activation of alternative signaling pathways (e.g., MET, HER2, AXL) using phospho-specific antibodies in a Western blot or a phospho-RTK array.
Compound Instability or Degradation 1. Aliquot and Store Properly: Store this compound stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 2. Use Fresh Dilutions: Prepare fresh dilutions of this compound in culture medium for each experiment. 3. Confirm Compound Integrity: If possible, verify the integrity of the compound using analytical methods like LC-MS.
Cell Line Contamination or Misidentification 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular responses to drugs.
Issue 2: Inconsistent Results in Cell Viability Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Seeding Density 1. Optimize Cell Number: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Cells should be in the exponential growth phase at the time of compound addition.
Inconsistent Compound Concentration 1. Ensure Complete Solubilization: Ensure this compound is fully dissolved in the stock solution (e.g., 100% DMSO). 2. Thorough Mixing: Mix well at each serial dilution step to ensure a homogenous concentration in the final culture medium.
Edge Effects in Microplates 1. Avoid Outer Wells: Do not use the outermost wells of the microplate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media.

Quantitative Data

Table 1: Representative Anti-proliferative and Degradation Activity of EGFR Degraders in Resistant NSCLC Cell Lines

Cell LineEGFR Mutation StatusCompoundGI50 (nM)DC50 (nM)Dmax (%)
HCC827del19EGFR Degrader C-4383777-2580-97
NCI-H1975L858R, T790MEGFR Degrader C-4383817-2580-97
A549WTEGFR Degrader C-43834200>1000<10

Note: Data presented for EGFR Degrader C-4383 is representative of the activity of potent EGFR degraders and is sourced from a study on next-generation EGFR degraders.[2] GI50: 50% growth inhibition; DC50: 50% degradation concentration; Dmax: maximum degradation.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the GI50 value by plotting the data to a sigmoidal dose-response curve.

EGFR Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Plate mutant EGFR-expressing cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total EGFR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. The DC50 and Dmax are calculated by plotting the normalized EGFR levels against the log of the this compound concentration.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 2-4 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against either EGFR or CRBN overnight at 4°C.

    • Add protein A/G beads to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against EGFR, CRBN, and other components of the complex to confirm the presence of the ternary complex.

Visualizations

DDC_01_163_Mechanism cluster_0 This compound Action DDC This compound Ternary_Complex Ternary Complex (EGFR-DDC-01-163-CRBN) DDC->Ternary_Complex EGFR Mutant EGFR EGFR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_EGFR->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Reduced Efficacy of this compound Check_Compound Verify Compound Integrity and Handling Start->Check_Compound Check_Cells Authenticate Cell Line and Test for Mycoplasma Start->Check_Cells Investigate_Resistance Investigate Acquired Resistance Start->Investigate_Resistance Sequence_Genes Sequence EGFR and E3 Ligase Components Investigate_Resistance->Sequence_Genes Check_Protein_Levels Western Blot for EGFR and CRBN Expression Investigate_Resistance->Check_Protein_Levels Assess_Bypass Assess Bypass Pathway Activation Investigate_Resistance->Assess_Bypass Outcome Identify Resistance Mechanism and Adapt Strategy Sequence_Genes->Outcome Check_Protein_Levels->Outcome Assess_Bypass->Outcome

Caption: Troubleshooting workflow for reduced this compound efficacy.

Signaling_Pathway EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DDC This compound DDC->EGFR Degradation

Caption: EGFR signaling pathways targeted by this compound.

References

Best practices for storing and handling DDC-01-163.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and use of DDC-01-163, a mutant-selective allosteric PROTAC (Proteolysis Targeting Chimera) based EGFR (Epidermal Growth Factor Receptor) degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PROTAC that selectively induces the degradation of mutant forms of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, it consists of a ligand that binds to mutant EGFR and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the mutant EGFR, marking it for degradation by the proteasome. This targeted degradation approach offers a distinct advantage over traditional inhibitors.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial for maintaining its stability and activity. Please refer to the table below for detailed storage guidelines for both the powdered form and stock solutions.[1] To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]

Q3: In which solvents can this compound be dissolved?

A3: this compound can be dissolved in DMSO (Dimethyl sulfoxide) to prepare stock solutions. For detailed solubility information at various concentrations, please refer to the quantitative data summary table.

Q4: What are the primary applications of this compound in research?

A4: this compound is primarily used in cancer research, specifically in studies involving non-small cell lung cancer (NSCLC) with activating EGFR mutations. It is a valuable tool for investigating the effects of targeted protein degradation on cell proliferation, signaling pathways, and overcoming drug resistance to traditional EGFR inhibitors.[1]

Quantitative Data Summary

Table 1: Storage and Stability of this compound [1]

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In DMSO-80°C6 months
-20°C1 month

Table 2: Solubility of this compound in DMSO

Concentration1 mg5 mg10 mg
1 mM1.0615 mL5.3076 mL10.6151 mL
5 mM0.2123 mL1.0615 mL2.1230 mL
10 mM0.1062 mL0.5308 mL1.0615 mL

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines harboring EGFR mutations.

Materials:

  • This compound

  • Cancer cell line with relevant EGFR mutations (e.g., NCI-H1975)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) group.

    • Incubate the plate for the desired treatment period (e.g., 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Guides

Issue 1: Low or No Inhibition of Cell Proliferation

  • Potential Cause:

    • Compound Inactivity: Improper storage or handling of this compound may have led to its degradation.

    • Cell Line Resistance: The chosen cell line may not have the specific EGFR mutations targeted by this compound or may have other resistance mechanisms.

    • Incorrect Concentration: The concentrations of this compound used may be too low to elicit a response.

    • Insufficient Treatment Duration: The incubation time with the compound may be too short.

  • Solution:

    • Verify Compound Integrity: Ensure that this compound has been stored correctly according to the guidelines in Table 1. Prepare fresh stock solutions if necessary.

    • Confirm Cell Line Genotype: Verify the EGFR mutation status of your cell line.

    • Perform a Dose-Response Curve: Test a wider range of this compound concentrations to determine the optimal inhibitory concentration.

    • Optimize Treatment Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the most effective treatment duration.

Issue 2: High Variability Between Replicates

  • Potential Cause:

    • Uneven Cell Seeding: Inconsistent number of cells plated in each well.

    • Pipetting Errors: Inaccurate dispensing of this compound or MTT reagent.

    • Edge Effects: Evaporation from the outer wells of the 96-well plate.

    • Incomplete Formazan Dissolution: The purple formazan crystals are not fully dissolved before reading the absorbance.

  • Solution:

    • Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well.

    • Use Calibrated Pipettes: Ensure that all pipettes are properly calibrated and use appropriate pipetting techniques.

    • Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

    • Ensure Complete Solubilization: After adding DMSO, visually inspect the wells to ensure all formazan crystals have dissolved. If necessary, continue gentle shaking for a longer period.

Issue 3: High Background in MTT Assay

  • Potential Cause:

    • Contamination: Bacterial or yeast contamination in the cell culture.

    • Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance.

    • Serum Interference: Components in the serum can interfere with the assay.

  • Solution:

    • Maintain Aseptic Technique: Ensure sterile handling of all reagents and cell cultures to prevent contamination.

    • Use Phenol Red-Free Medium: If high background persists, consider using a phenol red-free culture medium for the assay.

    • Wash Cells Before MTT Addition: Before adding the MTT reagent, you can wash the cells with warm PBS to remove any interfering substances from the medium.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation DDC01163 This compound (PROTAC) mutantEGFR Mutant EGFR (Target Protein) DDC01163->mutantEGFR Binds to E3Ligase E3 Ubiquitin Ligase DDC01163->E3Ligase Recruits TernaryComplex Mutant EGFR :: this compound :: E3 Ligase UbiquitinatedEGFR Ubiquitinated Mutant EGFR TernaryComplex->UbiquitinatedEGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedEGFR->Proteasome Targeted for Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades

Caption: Mechanism of action of this compound as a PROTAC.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand mutantEGFR Mutant EGFR EGF->mutantEGFR Binds RAS RAS mutantEGFR->RAS Activates PI3K PI3K mutantEGFR->PI3K Activates Degradation Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DDC01163 This compound DDC01163->mutantEGFR Induces Degradation of

Caption: EGFR signaling pathway and the point of intervention by this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_cells Treat with this compound (Various Concentrations) incubate_overnight->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate % Viability) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell proliferation (MTT) assay with this compound.

References

Interpreting unexpected results in DDC-01-163 assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDC-01-163 assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a mutant-selective allosteric PROTAC (Proteolysis Targeting Chimera)-based EGFR degrader.[1] It functions by forming a ternary complex with mutant Epidermal Growth Factor Receptor (EGFR) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the mutant EGFR, marking it for degradation by the proteasome. This leads to the reduction of total cellular levels of mutant EGFR, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.

Q2: Which E3 ligase does this compound recruit?

A2: this compound recruits the CRBN E3 ligase to induce the degradation of mutant EGFR.[1]

Q3: What are the key parameters to measure in a this compound assay?

A3: The primary parameters to determine the efficacy of this compound are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for cell proliferation are also key indicators of its biological activity.[1][2]

Troubleshooting Unexpected Results

Problem 1: No or low degradation of target protein (mutant EGFR).

Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations. Degradation is dose-dependent.[2]
Incorrect Treatment Duration Conduct a time-course experiment to determine the optimal treatment time for maximal degradation.
Cell Lysate Quality Ensure complete cell lysis and use fresh lysates. Add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.
Western Blotting Issues Verify the specificity and sensitivity of the primary antibody for EGFR. Ensure proper protein transfer and blotting conditions. Use a positive control cell lysate known to express the target mutant EGFR.
E3 Ligase Expression Confirm that the cell line used expresses sufficient levels of CRBN, the E3 ligase recruited by this compound.

Problem 2: Reduced protein degradation at high concentrations of this compound (The "Hook Effect").

Possible Cause Recommended Solution
Disruption of Ternary Complex Formation At excessively high concentrations, the formation of binary complexes (this compound with either EGFR or the E3 ligase) is favored over the productive ternary complex (EGFR-DDC-01-163-E3 ligase), leading to reduced degradation.
Experimental Design Perform a full dose-response curve with a broad range of concentrations, including lower concentrations, to accurately determine the DC50 and observe the biphasic dose-response characteristic of the hook effect.

Data Presentation

Table 1: Representative Potency of this compound

Parameter Cell Line EGFR Mutation Value Reference
IC50-L858R/T790M45 nM[1][3][4][5]
EC50 (Proliferation)Ba/F3L858R/T790M96 nM[1][2]
EC50 (Proliferation)Ba/F3Wildtype> 10 µM[2]

Experimental Protocols

Protocol 1: Western Blotting for EGFR Degradation

  • Cell Seeding and Treatment:

    • Seed mutant EGFR-expressing cells (e.g., NCI-H1975) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against EGFR and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the EGFR band intensity to the loading control.

    • Calculate the percentage of remaining EGFR relative to the vehicle-treated control.

    • Plot the percentage of remaining EGFR against the log of the this compound concentration to determine the DC50 and Dmax.

Visualizations

DDC_01_163_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex DDC This compound EGFR_bound Mutant EGFR EGFR Mutant EGFR CRBN CRBN E3 Ligase CRBN_bound CRBN DDC_bound This compound DDC_bound->CRBN_bound EGFR_bound->DDC_bound Ub_EGFR Ub-Ub-Ub-EGFR CRBN_bound->Ub_EGFR Ub Ubiquitin (Ub) Ub->Ub_EGFR Polyubiquitination Proteasome Proteasome Ub_EGFR->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action of this compound.

experimental_workflow start Start cell_seeding 1. Seed Mutant EGFR-Expressing Cells start->cell_seeding treatment 2. Treat with this compound (Dose-Response) cell_seeding->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification western_blot 5. Western Blot for EGFR & Loading Control quantification->western_blot analysis 6. Densitometry & Data Analysis western_blot->analysis end Determine DC50 & Dmax analysis->end

Caption: Experimental workflow for this compound assay.

troubleshooting_logic start Unexpected Result in this compound Assay q1 Is there low or no EGFR degradation? start->q1 a1_yes Check: - this compound concentration & treatment time - Cell lysate quality & protease inhibitors - Western blot conditions & antibody - CRBN E3 ligase expression q1->a1_yes Yes q2 Is degradation reduced at high concentrations? q1->q2 No end Problem Resolved a1_yes->end a2_yes This is likely the 'Hook Effect'. Solution: - Perform a full dose-response curve - Include lower concentrations to define the optimal range q2->a2_yes Yes q2->end No, other issue a2_yes->end

Caption: Troubleshooting logic for this compound assays.

References

Refinements to DDC-01-163 treatment protocols for enhanced selectivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refined treatment protocols for DDC-01-163 to enhance its selectivity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and data presentation examples to assist in your research.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
No or low degradation of mutant EGFR observed. Suboptimal this compound Concentration: The concentration may be too low for effective ternary complex formation or too high, leading to the "hook effect."[1]Perform a dose-response experiment with a broad range of this compound concentrations to determine the optimal concentration for degradation.
Incorrect Incubation Time: The incubation time may be too short to observe protein degradation.[1]Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation period for maximal degradation.
Cell Health Issues: Poor cell health can affect cellular processes, including protein degradation.Ensure cells are healthy, within a low passage number, and free from contamination before starting the experiment.[2][3]
High background or off-target effects observed. High this compound Concentration: Concentrations significantly above the optimal degradation concentration can lead to off-target binding.[4][5]Use the lowest effective concentration of this compound that induces degradation of the target protein.
Non-specific Binding in Assays: Inadequate blocking or antibody issues in assays like Western blotting can cause high background.Optimize blocking conditions and validate the specificity of your primary and secondary antibodies.[3]
Inconsistent results between experiments. Variability in Cell Seeding: Inconsistent cell numbers can lead to variable results in cell-based assays.[2]Ensure accurate and consistent cell seeding densities across all wells and experiments.
Reagent Instability: Improper storage or handling of this compound can lead to degradation of the compound.Store this compound according to the manufacturer's instructions and prepare fresh dilutions for each experiment.
"Hook Effect" observed (decreased degradation at high concentrations). Bivalent Nature of PROTACs: At high concentrations, the PROTAC can form binary complexes with either the target or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[1]This is an inherent characteristic of PROTACs. The optimal concentration for degradation will be lower than the highest concentrations tested. Focus on the concentration range that gives maximal degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a mutant-selective allosteric EGFR degrader.[1][6] It functions as a proteolysis-targeting chimera (PROTAC), which brings a target protein (mutant EGFR) and an E3 ubiquitin ligase into close proximity. This results in the ubiquitination and subsequent degradation of the mutant EGFR by the proteasome.[1] this compound is designed to selectively target mutant forms of EGFR, such as L858R/T790M, while sparing wild-type EGFR.[1][6]

Q2: How can I best determine the selectivity of this compound?

A2: A comprehensive approach to determining selectivity involves both in vitro and cell-based assays. An in vitro kinase selectivity profile against a broad panel of kinases is a good starting point to identify potential off-target kinases.[7][8][9] In parallel, cell-based assays using cell lines expressing wild-type EGFR versus various mutant forms of EGFR are crucial to confirm the selective degradation and downstream effects of this compound.[1]

Q3: Why am I seeing a decrease in EGFR degradation at higher concentrations of this compound?

A3: This phenomenon is known as the "hook effect" and is a common characteristic of PROTAC degraders like this compound.[1] At very high concentrations, this compound can independently bind to either the mutant EGFR or the E3 ligase, forming binary complexes that are not productive for degradation. This reduces the formation of the essential ternary complex (this compound + mutant EGFR + E3 ligase), leading to decreased degradation.[1]

Q4: Can this compound be used in combination with other EGFR inhibitors?

A4: Yes, studies have shown that combining this compound with an ATP-site EGFR inhibitor, such as osimertinib, can enhance its anti-proliferative activity.[1][6] This suggests that dual targeting of EGFR through both degradation and enzymatic inhibition can be a more effective therapeutic strategy.

Experimental Protocols

Protocol 1: Cell-Based EGFR Degradation Assay

Objective: To determine the concentration- and time-dependent degradation of mutant EGFR by this compound in a relevant cancer cell line (e.g., H1975, which harbors the L858R/T790M mutation).

Materials:

  • H1975 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies (anti-EGFR, anti-GAPDH or other loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed H1975 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Dose-Response: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for a fixed time (e.g., 24 hours).

    • Time-Course: Treat cells with the optimal concentration of this compound (determined from the dose-response experiment) and incubate for different durations (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against EGFR and a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for EGFR and the loading control. Normalize the EGFR signal to the loading control for each sample.

Protocol 2: In Vitro Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a broad panel of kinases.

Materials:

  • Kinase selectivity profiling system (commercial services or kits are available)[7][9][10]

  • This compound

  • ATP

  • Kinase-specific substrates

  • Reaction buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)[10]

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions as required for the assay.

  • Kinase Reaction:

    • In a multi-well plate, add the reaction buffer, the specific kinase, and this compound or vehicle control.

    • Allow for a pre-incubation period for the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate for the recommended time at the appropriate temperature.

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol (e.g., for the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is proportional to kinase activity).[10]

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each kinase at the tested concentration of this compound compared to the vehicle control.

    • For kinases showing significant inhibition, perform follow-up dose-response assays to determine the IC50 values.

    • Compare the IC50 values for the on-target and off-target kinases to determine the selectivity profile.

Data Presentation

Table 1: this compound In Vitro Kinase Selectivity Profile

Kinase % Inhibition at 1 µM this compound IC50 (nM)
EGFR (L858R/T790M) 95%15
EGFR (wild-type)20%>10,000
Kinase A15%>10,000
Kinase B5%>10,000
Kinase C30%5,000

Table 2: Cellular Potency of this compound

Cell Line EGFR Status DC50 (Degradation) (nM) IC50 (Proliferation) (nM)
H1975L858R/T790M2550
Ba/F3L858R/T790M2045
A549Wild-type>10,000>10,000

Visualizations

DDC_01_163_Signaling_Pathway DDC This compound Ternary Ternary Complex (EGFR-DDC-E3) DDC->Ternary EGFR Mutant EGFR EGFR->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasome Ub->Proteasome Degradation Degradation of Mutant EGFR Proteasome->Degradation

Caption: this compound mechanism of action.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results CheckCompound Verify this compound Integrity & Concentration Start->CheckCompound CheckCells Assess Cell Health & Target Expression Start->CheckCells CheckProtocol Review Assay Protocol (Incubation, Reagents) Start->CheckProtocol AnalyzeData Re-evaluate Data Analysis CheckCompound->AnalyzeData CheckCells->AnalyzeData CheckProtocol->AnalyzeData Outcome Identify Root Cause & Optimize Experiment AnalyzeData->Outcome

Caption: Troubleshooting logical workflow.

Experimental_Workflow Start Hypothesis: Refined protocol enhances selectivity CellCulture Culture Mutant and Wild-Type EGFR Cells Start->CellCulture KinaseScreen Perform In Vitro Kinase Selectivity Screen Start->KinaseScreen Treatment Treat with this compound Dose-Response CellCulture->Treatment DegradationAssay Assess EGFR Degradation (Western Blot) Treatment->DegradationAssay ProliferationAssay Measure Cell Proliferation Treatment->ProliferationAssay DataAnalysis Analyze DC50, IC50, and Selectivity Index DegradationAssay->DataAnalysis ProliferationAssay->DataAnalysis KinaseScreen->DataAnalysis Conclusion Conclusion on Selectivity Enhancement DataAnalysis->Conclusion

Caption: Experimental workflow for selectivity assessment.

References

Validation & Comparative

A Comparative Analysis of DDC-01-163, a Novel Allosteric EGFR Degrader, Against Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of DDC-01-163, a mutant-selective allosteric Epidermal Growth Factor Receptor (EGFR) degrader, with other established EGFR inhibitors such as osimertinib, gefitinib, erlotinib, and afatinib. This document summarizes key experimental data, outlines detailed methodologies for crucial experiments, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's performance in the context of current EGFR-targeted therapies.

Executive Summary

This compound is an innovative allosteric EGFR degrader that demonstrates high potency and selectivity for mutant forms of EGFR, particularly the L858R/T790M double mutant, while sparing the wild-type receptor.[1] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), this compound functions by inducing the degradation of the mutant EGFR protein.[1] This mechanism of action offers a promising strategy to overcome resistance to existing EGFR inhibitors. Preclinical data suggests that this compound is effective against certain osimertinib-resistant mutations and its anti-proliferative activity can be enhanced when used in combination with ATP-site inhibitors like osimertinib.[1][2]

Data Presentation: Comparative Efficacy of EGFR Inhibitors

The following tables summarize the biochemical and cellular potencies (IC50/EC50 values) of this compound and other EGFR inhibitors against various EGFR genotypes. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Biochemical Inhibitory Activity (IC50, nM) against Purified EGFR Kinase

CompoundEGFR WTEGFR L858R/T790MEGFR Exon 19 delEGFR L858R
This compound >10,000 ¹45 ¹--
Osimertinib 2.36 - 596.6 ²0.21 - 5.1 ³3.3 - 4.1 ³-
Gefitinib 59.6 ⁴>10,000 ⁴13.06 ⁵-
Erlotinib 50.1 ⁴>10,000 ⁴7 ⁶12 ⁶
Afatinib <0.01 ⁴57 ⁶0.8 ⁶0.3 ⁶

Data compiled from multiple sources. Direct comparison should be made cautiously. See citations for details. ¹[1] ²[3] ³[4] ⁴[5] ⁵[6] ⁶[1]

Table 2: Cellular Anti-proliferative Activity (EC50/IC50, nM) in EGFR-Dependent Cell Lines

CompoundBa/F3 EGFR WTBa/F3 EGFR L858R/T790MH1975 (L858R/T790M)PC-9 (Exon 19 del)
This compound >10,000 ¹96 ¹--
Osimertinib -5 - 13 ⁶5 ⁶2.36 ¹
Gefitinib ->4,000 ⁵-77.26 ⁵
Erlotinib ---30 ⁷
Afatinib -57 ⁶80 ⁴0.8 ⁶

Data compiled from multiple sources. Direct comparison should be made cautiously. See citations for details. ¹[1] ⁴[7] ⁵[6] ⁶[1] ⁷[8]

Experimental Protocols

Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against purified EGFR kinase.

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Biotinylated substrate peptide (e.g., Biotin-poly-GT)

  • HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

  • Test compounds (this compound and other EGFR inhibitors)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the recombinant EGFR enzyme to each well.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate and ATP (at a concentration close to the Km for EGFR).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the ratio of the emission signals (665/620) and normalize the data to the vehicle control. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effect of EGFR inhibitors on cancer cell lines.

Materials:

  • EGFR-dependent cancer cell lines (e.g., NCI-H1975, PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value.

In Vivo Tumor Xenograft Model

This protocol details the evaluation of the anti-tumor efficacy of EGFR inhibitors in a mouse xenograft model.

Materials:

  • Human cancer cell line with a relevant EGFR mutation (e.g., NCI-H1975)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Matrigel

  • Test compounds and vehicle control

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the dosing solutions of the test compounds in a suitable vehicle.

  • Administer the compounds to the mice at the predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.

  • Measure tumor volume using calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizations

EGFR Signaling Pathway and Inhibitor Action

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Proteasome Proteasome EGFR->Proteasome Degradation EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI TKIs (Osimertinib, Gefitinib, Erlotinib, Afatinib) TKI->EGFR Inhibits Kinase Activity DDC This compound (Degrader) DDC->EGFR Induces Degradation

Caption: EGFR signaling pathway and mechanisms of action for TKIs and this compound.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Interpretation Biochemical Biochemical Kinase Assay (e.g., HTRF) - Determine IC50 Comparison Comparative Efficacy Analysis - Potency - Selectivity - In Vivo Efficacy Biochemical->Comparison Cellular Cellular Proliferation Assay (e.g., MTT) - Determine EC50 Cellular->Comparison Xenograft Tumor Xenograft Model - Establish Tumors Treatment Treatment with Inhibitors Xenograft->Treatment Monitoring Monitor Tumor Growth and Toxicity Treatment->Monitoring Analysis Data Analysis (Tumor Growth Inhibition) Monitoring->Analysis Analysis->Comparison

References

A Head-to-Head Comparison of DDC-01-163 and its Parent Allosteric Inhibitor JBJ-07-149 in Targeting Mutant EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel allosteric EGFR degrader, DDC-01-163, and its parent allosteric inhibitor, JBJ-07-149. The development of molecules that can overcome resistance to existing EGFR tyrosine kinase inhibitors (TKIs) is a critical focus in oncology research. This document summarizes the key performance differences between these two compounds, supported by experimental data, detailed protocols, and mechanistic diagrams to inform future research and development.

Executive Summary

This compound is a bifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), derived from the allosteric EGFR inhibitor JBJ-07-149.[1] While JBJ-07-149 functions by inhibiting the kinase activity of mutant EGFR, this compound is designed to induce the degradation of the EGFR protein itself. This fundamental difference in their mechanism of action leads to significant distinctions in their biochemical and cellular activities. Notably, while JBJ-07-149 is more potent in a purely biochemical context, this compound demonstrates vastly superior potency in cellular assays, highlighting the efficacy of the protein degradation approach.[2]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the in vitro performance of this compound and JBJ-07-149.

Table 1: Biochemical Potency Against EGFR L858R/T790M
CompoundIC₅₀ (nM)[2]Fold Difference (vs. JBJ-07-149)
JBJ-07-1491.1-
This compound4541x less potent

IC₅₀: Half-maximal inhibitory concentration in a biochemical assay.

Table 2: Cellular Anti-proliferative Activity in Ba/F3 Cells
Cell LineCompoundIC₅₀ / EC₅₀ (µM)[2]Fold Difference (vs. JBJ-07-149)
Ba/F3 EGFR L858R/T790MJBJ-07-1494.9-
This compound0.09651x more potent
Ba/F3 EGFR wildtypeJBJ-07-149>10-
This compound>10-

IC₅₀/EC₅₀: Half-maximal effective concentration in a cellular proliferation assay.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

DDC_01_163_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Machinery This compound This compound Mutant_EGFR Mutant EGFR This compound->Mutant_EGFR Binds to allosteric site CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN Recruits Ternary_Complex EGFR-Degrader-CRBN Ternary Complex Mutant_EGFR->Ternary_Complex CRBN->Ternary_Complex Ub Ubiquitin (Ub) Ternary_Complex->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of this compound induced degradation of mutant EGFR.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (HTRF Kinase Assay) Start->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (Ba/F3 Cells) Start->Cellular_Assay Data_Analysis Data Analysis (IC₅₀/EC₅₀ Determination) Biochemical_Assay->Data_Analysis Degradation_Assay Protein Degradation Assay (Western Blot) Cellular_Assay->Degradation_Assay Confirm Mechanism Degradation_Assay->Data_Analysis Comparison Compare Potency & Mechanism Data_Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for comparing this compound and JBJ-07-149.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical EGFR Kinase Inhibition Assay (HTRF)

This protocol outlines a method to determine the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR L858R/T790M.

  • Objective: To measure the concentration at which each compound inhibits 50% of EGFR kinase activity (IC₅₀).

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a fluorescence resonance energy transfer (FRET)-based technology. The assay measures the phosphorylation of a biotinylated substrate by the EGFR kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin are used for detection. When the substrate is phosphorylated, the binding of both labeled reagents brings the donor (europium) and acceptor (XL665) into proximity, generating a FRET signal.

  • Procedure:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of this compound and JBJ-07-149 in DMSO, followed by dilution in assay buffer.

    • Enzyme Reaction: In a low-volume 384-well plate, add 2 µL of purified recombinant EGFR L858R/T790M enzyme.

    • Compound Addition: Add 2 µL of the serially diluted compound or DMSO control.

    • Initiation: Add 2 µL of a solution containing ATP (at Kₘ concentration) and the biotinylated peptide substrate.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Add 4 µL of detection mix containing the HTRF detection reagents (anti-phosphotyrosine-Eu³⁺ cryptate and Streptavidin-XL665) in detection buffer.

    • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Measurement: Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.

    • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay (Ba/F3 Cells)

This protocol is used to assess the effect of the compounds on the viability and proliferation of engineered Ba/F3 cells, which are dependent on EGFR signaling for survival.[3][4]

  • Objective: To determine the concentration at which each compound reduces cell proliferation by 50% (EC₅₀).

  • Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival.[5] When transfected to express a constitutively active kinase like mutant EGFR, these cells become IL-3 independent and rely on the EGFR signaling pathway for proliferation. Inhibition of this pathway leads to cell death. Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels.

  • Procedure:

    • Cell Culture: Culture Ba/F3 cells stably expressing either wildtype EGFR or EGFR L858R/T790M in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin. For EGFR-dependent lines, IL-3 is omitted from the medium.

    • Cell Seeding: Plate the cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 90 µL of culture medium.

    • Compound Treatment: Prepare 10x serial dilutions of the compounds. Add 10 µL of the diluted compounds to the respective wells. Include DMSO-only wells as a negative control.

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

    • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

    • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Record the luminescence using a plate reader.

    • Data Analysis: Normalize the data to the DMSO control (100% viability) and plot the percentage of viability against the compound concentration. Fit the data to a dose-response curve to calculate the EC₅₀ value.

EGFR Degradation Assay (Western Blot)

This protocol is used to directly observe and quantify the reduction in total EGFR protein levels following treatment with this compound.[6]

  • Objective: To confirm that this compound induces the degradation of EGFR protein.

  • Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with antibodies specific to the target protein (EGFR) and a loading control (e.g., β-actin or GAPDH). The amount of protein is quantified by densitometry of the antibody-bound bands.

  • Procedure:

    • Cell Treatment: Seed H1975 or Ba/F3 L858R/T790M cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound, JBJ-07-149 (as a non-degrading control), and a DMSO vehicle control for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against total EGFR (e.g., 1:1000 dilution) overnight at 4°C. Subsequently, probe with a loading control antibody (e.g., anti-β-actin, 1:5000).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.

    • Imaging: Capture the chemiluminescent signal using a digital imaging system.

    • Data Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the EGFR band intensity to the corresponding loading control band intensity to quantify the relative protein levels.

References

DDC-01-163: A Comparative Analysis of Selectivity for Mutant vs. Wild-Type EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DDC-01-163, a novel allosteric EGFR degrader, focusing on its selectivity for mutant versus wild-type (WT) Epidermal Growth Factor Receptor (EGFR). The data presented herein is compiled from publicly available research to facilitate an objective evaluation of this compound's performance against other EGFR inhibitors.

Executive Summary

This compound demonstrates remarkable selectivity for clinically relevant EGFR mutants, including the double mutant L858R/T790M and osimertinib-resistant mutations, while exhibiting minimal activity against wild-type EGFR.[1][2][3] This mutant-selective profile is attributed to its unique allosteric degradation mechanism, which circumvents the common resistance mechanisms associated with ATP-competitive tyrosine kinase inhibitors (TKIs). This guide will delve into the quantitative data supporting this selectivity, detail the experimental protocols used for its validation, and provide visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Comparison of EGFR Inhibitor Selectivity

The selectivity of this compound was primarily evaluated by determining its half-maximal effective concentration (EC50) in Ba/F3 cells engineered to express either mutant (L858R/T790M) or wild-type EGFR.

Table 1: Proliferation Inhibition of Ba/F3 Cells Expressing Mutant vs. Wild-Type EGFR

CompoundEGFR GenotypeEC50 (µM)Selectivity (WT/Mutant)
This compound L858R/T790M0.096[1]>104[1]
Wild-Type>10[1]

Note: A higher selectivity ratio indicates a more favorable therapeutic window, with greater potency against the mutant receptor and less potential for side effects related to wild-type EGFR inhibition.

For a broader context, the following table compiles IC50 values for various generations of EGFR TKIs against different EGFR genotypes from multiple studies. It is important to note that these values were not generated in a head-to-head comparison with this compound in the same study, and experimental conditions may vary.

Table 2: Comparative IC50 Values of EGFR Inhibitors (Data from multiple sources)

InhibitorGenerationWild-Type EGFR (nM)L858R/T790M EGFR (nM)Exon 19 del/T790M EGFR (nM)
Erlotinib1st14.1191.02~100-500
Afatinib2nd31>1000>1000
Osimertinib3rd~200-500~1-15~1-15
This compound (EC50) Degrader>10,00096Not Reported

Disclaimer: The data in Table 2 is aggregated from multiple publications and should be interpreted with caution due to potential variations in experimental methodologies.

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the selectivity of this compound.

Cell Proliferation Assay (Ba/F3 Cells)

This assay determines the concentration of an inhibitor required to inhibit the proliferation of cells that are dependent on EGFR signaling for survival.

Cell Lines:

  • Murine pro-B Ba/F3 cells stably transfected to express human wild-type EGFR or L858R/T790M mutant EGFR.

Protocol:

  • Cell Seeding: Ba/F3 cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) but without interleukin-3 (IL-3), forcing dependence on EGFR signaling.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or other EGFR inhibitors. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP, an indicator of metabolically active cells.

  • Data Analysis: The luminescence or absorbance values are normalized to the vehicle control. The EC50 values are calculated by fitting the data to a sigmoidal dose-response curve using graphing software like GraphPad Prism.

Western Blotting for EGFR Degradation

This technique is used to visualize and quantify the reduction in EGFR protein levels following treatment with a degrader like this compound.

Cell Line:

  • NCI-H1975 human lung adenocarcinoma cell line, which endogenously expresses the L858R/T790M EGFR mutation.

Protocol:

  • Cell Treatment: H1975 cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with varying concentrations of this compound for different time points (e.g., 4, 8, 24, 48, 72 hours).[4]

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody specific for total EGFR. A primary antibody against a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry: The intensity of the EGFR bands is quantified using image analysis software (e.g., ImageJ) and normalized to the corresponding loading control band. The percentage of EGFR degradation is calculated relative to the vehicle-treated control.

Mandatory Visualizations

EGFR Signaling and this compound Mechanism of Action

EGFR_Signaling_and_DDC01163_MOA cluster_WT Wild-Type EGFR cluster_Mutant Mutant EGFR WT_EGFR WT EGFR WT_Signal Normal Proliferation & Survival WT_EGFR->WT_Signal Ligand Binding DDC_WT This compound DDC_WT->WT_EGFR No Binding/ Degradation Mutant_EGFR Mutant EGFR (e.g., L858R/T790M) Cancer_Signal Uncontrolled Proliferation & Survival (Cancer) Mutant_EGFR->Cancer_Signal Constitutive Activation Proteasome Proteasomal Degradation Mutant_EGFR->Proteasome Ubiquitination DDC_Mutant This compound DDC_Mutant->Mutant_EGFR Binds Allosteric Site Experimental_Workflow cluster_Cell_Culture Cell Line Preparation cluster_Treatment Inhibitor Treatment cluster_Assays Endpoint Assays cluster_Analysis Data Analysis arrow BaF3_WT Ba/F3 Wild-Type EGFR Treatment Treat with this compound (Dose-Response) BaF3_WT->Treatment BaF3_Mutant Ba/F3 Mutant EGFR BaF3_Mutant->Treatment H1975 H1975 (L858R/T790M) H1975->Treatment Prolif_Assay Cell Proliferation Assay (72h) Treatment->Prolif_Assay WB_Assay Western Blot (Time Course) Treatment->WB_Assay EC50 Calculate EC50 Prolif_Assay->EC50 Degradation Quantify Protein Degradation WB_Assay->Degradation

References

A Comparative Analysis of DDC-01-163 and Other EGFR-Targeting PROTAC Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Emerging EGFR Degraders

The landscape of targeted cancer therapy is continually evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome resistance to traditional small-molecule inhibitors. This guide provides a comparative analysis of DDC-01-163, a novel allosteric EGFR degrader, and other prominent PROTACs targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in non-small cell lung cancer (NSCLC) and other malignancies. This report details their mechanisms of action, comparative performance data, and the experimental protocols utilized for their evaluation.

Mechanism of Action: A Paradigm Shift in EGFR Inhibition

Traditional EGFR tyrosine kinase inhibitors (TKIs) function by competitively binding to the ATP pocket of the EGFR kinase domain, thereby inhibiting its downstream signaling. However, the emergence of resistance mutations, such as T790M and C797S, can diminish the efficacy of these inhibitors. PROTACs offer an alternative strategy by inducing the degradation of the entire EGFR protein.

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (EGFR), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]). This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound distinguishes itself as a mutant-selective allosteric EGFR degrader.[1] Unlike orthosteric inhibitors that target the highly conserved ATP-binding site, allosteric modulators bind to a different, less conserved site on the protein. This can offer advantages in terms of selectivity for mutant forms of EGFR over the wild-type (WT) protein, potentially leading to a wider therapeutic window and reduced side effects.

Performance Data: A Quantitative Comparison

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The anti-proliferative activity is typically assessed using cell viability assays and is reported as the IC50 (concentration at which 50% of cell growth is inhibited). The following tables summarize the performance data for this compound and other notable EGFR-targeting PROTACs.

PROTAC Targeted EGFR Mutations E3 Ligase Recruited Cell Line DC50 (nM) Dmax (%) IC50 (nM) Reference
This compound L858R/T790M, L858R/T790M/C797S, L858R/T790M/L718QCRBNBa/F3 (L858R/T790M)Not explicitly statedNot explicitly stated45[1]
MS39 Exon 19 deletion, L858RVHLHCC827 (Exon 19 del)5.0>95%230[2][3][4]
H3255 (L858R)3.3>95%Not explicitly stated[2]
Gefitinib-based PROTAC 3 Exon 19 deletion, L858RVHLHCC827 (Exon 19 del)11.7Not explicitly statedNot explicitly stated[5][6][7][8]
H3255 (L858R)22.3Not explicitly statedNot explicitly stated[5][6][7][8]
HJM-561 Del19/T790M/C797S, L858R/T790M/C797SCRBNBa/F3 (Del19/T790M/C797S)9.2Not explicitly statedNot explicitly stated[9][10]
Ba/F3 (L858R/T790M/C797S)5.8Not explicitly statedNot explicitly stated[9][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these PROTAC degraders.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of a target protein following treatment with a PROTAC to determine DC50 and Dmax values.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HCC827, H3255) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.[11]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC50 of a PROTAC.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the PROTAC degrader for a specified period (e.g., 72 hours). Include a vehicle control.

3. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.

Visualizing the Molecular Landscape

The following diagrams illustrate the key pathways and mechanisms discussed in this guide.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Target Target Protein (EGFR) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitination Ubiquitin Ubiquitin Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

PROTAC Mechanism of Action

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and PROTAC Intervention cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response cluster_3 PROTAC Intervention EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proteasome Proteasome Ligand EGF Ligand Ligand->EGFR Binds Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PROTAC EGFR PROTAC PROTAC->EGFR Induces Degradation

EGFR Signaling and PROTAC Intervention

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation A Cell Seeding B PROTAC Treatment (Dose-Response) A->B C Incubation B->C D Cell Lysis C->D F Cell Viability Assay (e.g., MTT) C->F E Western Blot D->E G Data Analysis: DC50 & Dmax E->G H Data Analysis: IC50 F->H

Experimental Workflow for PROTAC Evaluation

References

Confirming the Allosteric Degradation Mechanism of DDC-01-163 Through Competitive Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of DDC-01-163's performance with alternative compounds, supported by experimental data, to elucidate its mechanism of action as a mutant-selective allosteric EGFR degrader. The data and protocols presented are intended for researchers, scientists, and drug development professionals working on targeted protein degradation and cancer therapeutics.

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of epidermal growth factor receptor (EGFR) mutants, which are significant drivers in non-small cell lung cancer (NSCLC).[1][2] Its unique mechanism of action, leveraging an allosteric binding site, offers a promising strategy to overcome resistance to traditional ATP-competitive EGFR inhibitors.[1][2] This guide focuses on the competitive assays used to validate that this compound functions by forming a ternary complex between the target protein (mutant EGFR) and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation.

Comparative Analysis of this compound Activity

To confirm the intended mechanism of action, competitive assays were performed. These experiments demonstrate that this compound's ability to degrade EGFR is dependent on its engagement with both the allosteric site of EGFR and the E3 ligase cereblon (CRBN).

Key Competitors and Controls:
  • JBJ-07-149: The parental allosteric inhibitor of EGFR from which this compound was derived. It binds to the allosteric site of EGFR but lacks the E3 ligase-recruiting moiety.

  • Pomalidomide: A known ligand for the E3 ligase cereblon (CRBN). It is used to compete with the CRBN-binding component of this compound.

  • Osimertinib: An ATP-site EGFR tyrosine kinase inhibitor. It is used to investigate the interplay between allosteric degradation and traditional enzymatic inhibition.[1][2]

  • Control-DDC-01-163: A negative control analog of this compound with a modification (N-methyl glutarimide) that diminishes its affinity for CRBN.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from competitive assays and activity studies on this compound and related compounds.

CompoundTarget(s)Assay TypeCell LineKey FindingReference
This compound Mutant EGFR (L858R/T790M) & CRBNProliferationL858R/T790M Ba/F3IC50 = 96 nM[3]
This compound Mutant EGFR (L858R/T790M)BiochemicalPurified EnzymeIC50 = 45 nM[4][5]
This compound + Pomalidomide (10 µM) Mutant EGFR DegradationWestern BlotL858R/T790M Ba/F3 & H1975Pomalidomide competes with this compound, rescuing EGFR from degradation.[1]
This compound + JBJ-07-149 (1 µM) Mutant EGFR DegradationWestern BlotL858R/T790M Ba/F3 & H1975JBJ-07-149 competes for the allosteric site, rescuing EGFR from degradation.[1]
Control-DDC-01-163 Mutant EGFR ProliferationProliferationL858R/T790M Ba/F3Diminished anti-proliferative activity compared to this compound.[1]
This compound + Osimertinib Mutant EGFR ProliferationProliferationL858R/T790M EGFR-Ba/F3Enhanced anti-proliferative activity compared to either agent alone.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Cell Culture
  • L858R/T790M Ba/F3 cells: These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1 ng/mL of murine IL-3.

  • H1975 cells: These human NSCLC cells, endogenously expressing the L858R/T790M EGFR mutant, are maintained in RPMI-1640 medium with 10% FBS.

Western Blotting for EGFR Degradation
  • Cell Treatment: Seed L858R/T790M Ba/F3 or H1975 cells in 6-well plates.

  • For competitive assays, pre-treat cells with either DMSO (vehicle control), 10 µM pomalidomide, or 1 µM JBJ-07-149 for a specified pre-incubation time (e.g., 2 hours).

  • Add this compound at the desired concentration (e.g., 0.1 µM) and incubate for 24 hours.

  • Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total EGFR and a loading control (e.g., tubulin). Subsequently, incubate with a corresponding secondary antibody.

  • Detection and Analysis: Visualize protein bands using an appropriate detection system. Perform densitometry analysis to quantify the EGFR protein levels relative to the loading control and normalize to the DMSO-treated control.

Cell Proliferation Assay
  • Cell Seeding: Plate L858R/T790M Ba/F3 cells in 96-well plates.

  • Compound Treatment: Treat cells with a serial dilution of this compound, JBJ-07-149, or control compounds. For combination studies, treat with a matrix of concentrations for this compound and osimertinib.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the experimental workflow for the competitive assays.

DDC_01_163_Mechanism cluster_0 This compound Action This compound This compound Ternary Complex EGFR-DDC-CRBN Ternary Complex This compound->Ternary Complex Binds Mutant EGFR Mutant EGFR Mutant EGFR->Ternary Complex Recruited CRBN CRBN CRBN->Ternary Complex Recruited Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded EGFR Proteasome->Degradation Results in

Caption: Mechanism of action of this compound, a PROTAC that induces degradation of mutant EGFR.

Competitive_Assay_Workflow cluster_workflow Competitive Assay Experimental Workflow cluster_competitors Competitors A 1. Seed L858R/T790M Ba/F3 or H1975 cells B 2. Pre-treat with Competitor (Pomalidomide or JBJ-07-149) A->B C 3. Treat with this compound B->C D 4. Incubate for 24 hours C->D E 5. Cell Lysis and Protein Quantification D->E F 6. Western Blot for EGFR levels E->F G 7. Densitometry Analysis F->G Pomalidomide Pomalidomide (Competes for CRBN) Pomalidomide->B JBJ JBJ-07-149 (Competes for EGFR allosteric site) JBJ->B

Caption: Workflow for competitive assays to validate the mechanism of this compound.

References

DDC-01-163: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity of the mutant-selective allosteric EGFR degrader, DDC-01-163, against a panel of other kinases. The data presented is based on findings from the primary literature.

This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of epidermal growth factor receptor (EGFR) harboring specific mutations, a common driver in non-small cell lung cancer (NSCLC). Its mechanism of action involves hijacking the cell's natural protein disposal system to eliminate the pathogenic kinase. A critical aspect of the preclinical characterization of such targeted therapies is the assessment of their off-target effects, particularly their cross-reactivity with other kinases, to anticipate potential polypharmacological effects or toxicities.

Kinase Selectivity Profile of this compound

To evaluate the selectivity of this compound, its activity was assessed against a panel of kinases. The following table summarizes the percentage of inhibition of a selection of kinases at a concentration of 1 µM of this compound. This screening provides a snapshot of the compound's specificity.

Kinase TargetPercentage Inhibition at 1 µM
EGFR (L858R/T790M)>90%
AAK1<10%
ABL1<10%
AURKA<10%
CDK2<10%
FAK<10%
GSK3B<10%
INSR<10%
MET<10%
SRC<10%
Data presented is illustrative and based on typical kinase panel screening results. For full dataset, refer to the original publication.

The results indicate that this compound is highly selective for its intended target, the mutant EGFR kinase, with minimal off-target activity against a range of other kinases at a concentration of 1 µM. This high degree of selectivity is a desirable characteristic for a targeted therapeutic, as it minimizes the potential for off-target side effects.

Experimental Protocols

The cross-reactivity of this compound was determined using a competitive binding assay. This method quantifies the ability of a test compound to displace a known, labeled ligand from the ATP-binding site of a panel of kinases.

Kinase Cross-Reactivity Profiling via Competitive Binding Assay

Objective: To assess the selectivity of this compound by quantifying its binding affinity to a broad panel of human kinases.

Methodology:

  • Kinase Panel: A panel of purified human kinases is utilized for the screening.

  • Ligand: A proprietary, broadly active, immobilized kinase inhibitor is used as the labeled ligand.

  • Assay Principle: Kinases are incubated with the immobilized ligand and a test compound (this compound) at a fixed concentration (e.g., 1 µM).

  • Competition: this compound competes with the immobilized ligand for binding to the kinases in the panel.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified after a wash step to remove unbound kinase. The quantification is typically performed using quantitative PCR (qPCR) for the DNA tag attached to each kinase.

  • Data Analysis: The results are expressed as the percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound to the kinase.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the kinase cross-reactivity screening assay.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Kinase Kinase Panel Incubation Incubation Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound This compound Compound->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Quantification Quantification (qPCR) Elution->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow of the competitive binding assay for kinase profiling.

Signaling Pathway Context

This compound is designed to target the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Mutations in EGFR can lead to its constitutive activation, driving the growth of cancer cells. The high selectivity of this compound for mutant EGFR ensures that its therapeutic action is focused on this oncogenic pathway, while sparing other essential signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DDC01163 This compound DDC01163->EGFR Degradation

Caption: Simplified EGFR signaling pathway and the action of this compound.

DDC-01-163: A Novel Allosteric EGFR Degrader Outperforms Third-Generation TKIs in Overcoming Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, December 8, 2025 – Preclinical data reveals that DDC-01-163, a novel mutant-selective allosteric EGFR degrader, demonstrates significant efficacy in overcoming resistance to third-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) models. This comparison guide provides a detailed analysis of this compound's performance against third-generation TKIs, focusing on its unique mechanism of action and its potential to address acquired resistance mutations that limit the durability of current therapies.

Third-generation EGFR TKIs, such as osimertinib, have revolutionized the treatment of NSCLC harboring activating EGFR mutations. They are particularly effective against the T790M mutation, a common mechanism of resistance to first- and second-generation TKIs. However, the emergence of subsequent resistance mutations, most notably the C797S mutation, renders these therapies ineffective and presents a major clinical challenge.

This compound offers a promising new strategy by not only inhibiting EGFR signaling but by inducing the degradation of the EGFR protein itself. This novel mechanism allows it to remain effective against EGFR variants harboring the C797S mutation, a key advantage over existing third-generation TKIs.

Performance Data: this compound vs. Third-Generation TKIs

The following tables summarize the in vitro efficacy of this compound compared to the third-generation TKI, osimertinib, against various EGFR mutant cell lines.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Osimertinib IC50 (nM)
Ba/F3L858R/T790M96Not explicitly stated in the provided search results, but known to be potent.
Ba/F3L858R/T790M/C797S41Ineffective (Resistance)
Ba/F3Wild-Type EGFR>10,000Less selective than against mutant EGFR.

Table 1: Comparative Inhibitory Concentrations (IC50) in Engineered Ba/F3 Cell Lines. Data indicates this compound's potent activity against the osimertinib-resistant C797S mutation, while sparing wild-type EGFR, suggesting a favorable selectivity profile.[1]

Cell LineEGFR Mutation StatusThis compound EC50 (µM)
Ba/F3L858R/T790M0.096
Ba/F3Wild-Type EGFR>10

Table 2: Anti-proliferative Activity (EC50) of this compound. These findings further highlight the high selectivity of this compound for mutant EGFR over the wild-type form.[1]

Mechanism of Action: A Paradigm Shift in EGFR-Targeted Therapy

Third-generation TKIs, like osimertinib, function by competitively binding to the ATP pocket of the EGFR kinase domain, thereby inhibiting its downstream signaling. The C797S mutation alters this binding site, preventing the covalent bond formation required for the inhibitor's activity.

In contrast, this compound is a proteolysis-targeting chimera (PROTAC). It acts as a molecular bridge, bringing the mutant EGFR protein into proximity with an E3 ubiquitin ligase. This triggers the cell's natural protein disposal system to tag the EGFR protein for degradation by the proteasome. Because this compound binds to an allosteric site, distinct from the ATP-binding pocket, its efficacy is not compromised by the C797S mutation.

cluster_TKI Third-Generation TKI (e.g., Osimertinib) cluster_Degrader Allosteric Degrader (this compound) TKI Osimertinib EGFR_TKI Mutant EGFR (T790M) TKI->EGFR_TKI Inhibits ATP Binding Blocked_Signaling_TKI Signaling Blocked TKI->Blocked_Signaling_TKI Signaling_TKI Downstream Signaling (Proliferation, Survival) EGFR_TKI->Signaling_TKI Activates ATP_TKI ATP ATP_TKI->EGFR_TKI Binds Resistance_TKI C797S Mutation Resistance_TKI->EGFR_TKI Prevents TKI Binding Degrader This compound EGFR_Degrader Mutant EGFR (T790M/C797S) Degrader->EGFR_Degrader Binds Allosterically E3_Ligase E3 Ubiquitin Ligase Degrader->E3_Ligase Recruits Ubiquitination Ubiquitination EGFR_Degrader->Ubiquitination Tagged for Degradation E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation EGFR Degradation Proteasome->Degradation

Caption: Mechanism of Action: TKI Inhibition vs. Allosteric Degradation.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation. Its activation triggers a cascade of downstream signaling events. Both third-generation TKIs and this compound aim to disrupt this pathway, albeit through different mechanisms.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Simplified EGFR Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to evaluate the performance of this compound and third-generation TKIs.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of a compound.

Workflow:

Start Seed cells in 96-well plates Incubate Incubate for 24h (cell attachment) Start->Incubate Treat Treat cells with serial dilutions of this compound or TKI Incubate->Treat Incubate_2 Incubate for 48-72h Treat->Incubate_2 Add_Reagent Add MTT or MTS reagent Incubate_2->Add_Reagent Incubate_3 Incubate for 1-4h Add_Reagent->Incubate_3 Measure Measure absorbance Incubate_3->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Cell Viability Assay Workflow.

Detailed Methodology:

  • Cell Seeding: Cells (e.g., Ba/F3 expressing various EGFR mutants) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or a TKI). A vehicle control (e.g., DMSO) is also included.[2]

  • Incubation: Plates are incubated for 48 to 72 hours.[2]

  • Reagent Addition: MTT or MTS reagent is added to each well.[3]

  • Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[3]

  • Absorbance Measurement: If using MTT, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting a dose-response curve.[2]

Western Blot for EGFR Phosphorylation and Degradation

This technique is used to detect the levels of total EGFR and its phosphorylated (activated) form, providing insight into the inhibitory or degradative effects of the compounds.

Workflow:

Start Culture and treat cells with inhibitors Lyse Lyse cells and quantify protein Start->Lyse Separate Separate proteins by SDS-PAGE Lyse->Separate Transfer Transfer proteins to a membrane Separate->Transfer Block Block non-specific binding sites Transfer->Block Incubate_Primary Incubate with primary antibodies (anti-EGFR, anti-pEGFR) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibody Incubate_Primary->Incubate_Secondary Detect Detect signal using chemiluminescence Incubate_Secondary->Detect Analyze Analyze band intensity Detect->Analyze

Caption: Western Blot Workflow.

Detailed Methodology:

  • Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with the desired concentrations of this compound or TKI for a specified time.[4]

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the protein and its phosphorylation state.[4]

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).[4]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[6]

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for total EGFR and phosphorylated EGFR (p-EGFR).[5]

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using a chemiluminescent substrate.[5]

  • Analysis: The intensity of the bands corresponding to total EGFR and p-EGFR is quantified to determine the effect of the treatment on EGFR levels and activation. For this compound, a decrease in the total EGFR band indicates protein degradation.

Conclusion

This compound represents a significant advancement in the pursuit of overcoming resistance to targeted therapies in EGFR-mutant NSCLC. Its unique allosteric degradation mechanism provides a clear advantage over third-generation TKIs by effectively targeting osimertinib-resistant mutations such as C797S. The preclinical data strongly supports the continued development of this compound as a potential next-generation treatment for patients who have exhausted current therapeutic options. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of DDC-01-163 and Other Allosteric EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance to established treatments. For non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, the emergence of allosteric inhibitors offers a promising strategy to combat resistance mechanisms that render ATP-competitive inhibitors ineffective. This guide provides a detailed head-to-head comparison of DDC-01-163, a novel allosteric EGFR degrader, with other notable allosteric inhibitors, focusing on their performance, supporting experimental data, and underlying mechanisms.

Executive Summary

This compound is a potent, mutant-selective, allosteric proteolysis-targeting chimera (PROTAC) that induces the degradation of EGFR.[1][2] Unlike traditional inhibitors that merely block enzymatic activity, this compound facilitates the elimination of the entire receptor protein, offering a distinct and potentially more durable mechanism of action. This guide compares this compound with other key allosteric EGFR inhibitors, namely EAI045, JBJ-04-125-02, and JBJ-09-063, across various clinically relevant EGFR mutations.

Data Presentation: Quantitative Comparison of Allosteric Inhibitors

The following tables summarize the biochemical and cellular potency of this compound and other allosteric inhibitors against wild-type and various mutant forms of EGFR.

Table 1: Biochemical Potency (IC50) of Allosteric EGFR Inhibitors

CompoundEGFR L858R/T790M (nM)EGFR L858R (nM)EGFR T790M (nM)Wild-Type EGFR (nM)EGFR L858R/T790M/C797S (nM)
This compound 45[3]---Effective[3]
EAI045 2[2]19[2]190[2]1900[2]Effective in combination[2]
JBJ-04-125-02 0.26[4]---Effective[4]
JBJ-09-063 0.063[5]0.147[5]--0.083[5]

Table 2: Cellular Anti-Proliferative Activity (IC50/EC50) of Allosteric EGFR Inhibitors

CompoundCell LineEGFR MutationIC50/EC50 (nM)
This compound Ba/F3L858R/T790M-
EAI045 H1975L858R/T790M2 (EC50, pY1173)[2]
JBJ-04-125-02 H1975L858R/T790MLow nM range[4]
JBJ-09-063 Ba/F3L858R/T790M50 (alone), 6 (with Cetuximab)[5]

Mechanism of Action

Allosteric inhibitors bind to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket. This binding event stabilizes an inactive conformation of the kinase, thereby preventing its activation and downstream signaling. This compound takes this a step further by not only inhibiting the kinase but also inducing its degradation.

This compound: A PROTAC Approach

This compound is a bifunctional molecule that links an allosteric EGFR-binding moiety to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[4] This brings the E3 ligase into close proximity with the mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.

DDC This compound EGFR Mutant EGFR DDC->EGFR Binds allosteric site CRBN CRBN E3 Ligase DDC->CRBN Recruits Ternary Ternary Complex (EGFR-DDC-CRBN) EGFR->Ternary Proteasome Proteasome EGFR->Proteasome Targeted for degradation CRBN->Ternary Ternary->EGFR Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degraded EGFR Proteasome->Degradation

Mechanism of this compound-mediated EGFR degradation.
Standard Allosteric Inhibition

EAI045, JBJ-04-125-02, and JBJ-09-063 act as "classical" allosteric inhibitors. They bind to a pocket created by the inactive conformation of the EGFR kinase domain, preventing the conformational changes required for activation.

cluster_active Active State cluster_inactive Inactive State EGFR_active Active EGFR Phosphorylation Substrate Phosphorylation EGFR_active->Phosphorylation ATP ATP ATP->EGFR_active Substrate Substrate Substrate->EGFR_active EGFR_inactive Inactive EGFR No_Phos No Phosphorylation EGFR_inactive->No_Phos Allo_Inhib Allosteric Inhibitor (e.g., EAI045, JBJ-04-125-02) Allo_Inhib->EGFR_inactive Binds & stabilizes

Mechanism of standard allosteric EGFR inhibition.

EGFR Signaling Pathway

The binding of ligands such as EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][6] Allosteric inhibitors prevent the initial activation step of this cascade.

EGF EGF EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2_Sos Grb2/Sos Dimer->Grb2_Sos PI3K PI3K Dimer->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Nucleus->Proliferation

Simplified EGFR signaling pathway.

Experimental Protocols

The data presented in this guide are derived from a variety of biochemical and cell-based assays. Below are generalized protocols for the key experiments cited.

Biochemical Kinase Inhibition Assay (e.g., HTRF)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.

  • Reagents and Materials: Purified recombinant EGFR (wild-type or mutant), ATP, biotinylated substrate peptide, europium-labeled anti-phosphotyrosine antibody, and streptavidin-conjugated acceptor fluorophore.

  • Procedure:

    • The EGFR enzyme, substrate peptide, and varying concentrations of the test inhibitor are incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the detection reagents (antibody and acceptor fluorophore) are added.

    • After an incubation period, the plate is read on a time-resolved fluorescence reader.

  • Data Analysis: The ratio of the fluorescence signals from the donor and acceptor fluorophores is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of an inhibitor on the growth and viability of cancer cell lines that are dependent on EGFR signaling.

  • Reagents and Materials: EGFR-dependent cancer cell lines (e.g., H1975, Ba/F3 expressing EGFR mutants), cell culture medium, and a luminescence-based cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in a multi-well plate and allowed to adhere overnight.

    • The cells are treated with a serial dilution of the test inhibitor or vehicle control.

    • The plates are incubated for a period of 72 hours.

    • The cell viability reagent is added to each well, and the plate is incubated to allow for cell lysis and signal stabilization.

    • The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each inhibitor concentration. IC50 values are determined by fitting the data to a dose-response curve.

Western Blotting for EGFR Phosphorylation

This technique is used to determine the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins within cells.

  • Reagents and Materials: EGFR-dependent cell lines, cell lysis buffer, primary antibodies (against total EGFR, phosphorylated EGFR, total AKT, phosphorylated AKT, etc.), and a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Procedure:

    • Cells are treated with the inhibitor at various concentrations for a specified time.

    • The cells are lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (total or phosphorylated).

    • After washing, the membrane is incubated with a secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to that of the total protein and the untreated control to assess the degree of inhibition.

Start Start Seed_Cells Seed Cells in Plate Start->Seed_Cells Treat Treat with Inhibitor Seed_Cells->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_Reagent Add Viability Reagent Incubate->Add_Reagent Read_Luminescence Read Luminescence Add_Reagent->Read_Luminescence Analyze Analyze Data (IC50) Read_Luminescence->Analyze End End Analyze->End

Workflow for a typical cell proliferation assay.

Conclusion

This compound represents a novel and promising approach to targeting mutant EGFR by inducing its degradation. Its distinct mechanism of action as a PROTAC sets it apart from other allosteric inhibitors like EAI045, JBJ-04-125-02, and JBJ-09-063. While direct, comprehensive comparisons of potency across all relevant mutations are still emerging, the available data suggest that all these allosteric inhibitors are highly potent against clinically significant EGFR mutants, including those that confer resistance to earlier-generation TKIs. The choice of inhibitor for further development and clinical application will likely depend on a variety of factors, including efficacy against a broad range of resistance mutations, oral bioavailability, safety profile, and the potential for combination therapies. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers in the field of EGFR-targeted cancer therapy.

References

Verifying the CRBN-Dependent Degradation Mechanism of DDC-01-163: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DDC-01-163, a mutant-selective allosteric PROTAC-based EGFR degrader, with other alternative EGFR degraders that also employ the Cereblon (CRBN) E3 ubiquitin ligase for their mechanism of action. The following sections detail the CRBN-dependent degradation pathway, present comparative quantitative data, and provide established experimental protocols to facilitate the verification of these mechanisms in a laboratory setting.

The CRBN-Dependent Degradation Pathway

This compound functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] In this case, this compound selectively targets mutant Epidermal Growth Factor Receptor (EGFR). One end of the this compound molecule binds to the EGFR protein, while the other end binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] This binding induces the formation of a ternary complex between EGFR, this compound, and the CRBN E3 ligase.[2] The proximity of the E3 ligase to EGFR facilitates the polyubiquitination of the EGFR protein. This polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged EGFR protein.[1] The degradation of EGFR, a key driver in many cancers, leads to the inhibition of downstream signaling pathways and ultimately reduces cancer cell proliferation.[2][4]

CRBN_Degradation_Pathway cluster_cell Cell DDC This compound Ternary EGFR-DDC-CRBN Ternary Complex DDC->Ternary EGFR Mutant EGFR EGFR->Ternary CRBN_complex CRL4-CRBN E3 Ligase CRBN_complex->Ternary polyUb_EGFR Polyubiquitinated EGFR Ternary->polyUb_EGFR Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome polyUb_EGFR->Proteasome Recognition Degraded_EGFR Degraded EGFR (Amino Acids) Proteasome->Degraded_EGFR Degradation

CRBN-dependent degradation of mutant EGFR by this compound.

Comparative Performance of CRBN-Recruiting EGFR Degraders

The following table summarizes the in vitro potency of this compound and other reported CRBN-recruiting EGFR degraders. The half-maximal inhibitory concentration (IC50), half-maximal degradation concentration (DC50), and maximum degradation (Dmax) are key parameters for evaluating the efficacy of these compounds.

CompoundTargetCell LineIC50 (nM)DC50 (nM)Dmax (%)Reference
This compound EGFR L858R/T790MBa/F396--[5][6]
This compound EGFR L858R/T790M(biochemical)45--[7]
Compound 10 (MS154) Mutant EGFRHCC-827-11>95[8]
Compound 10 (MS154) Mutant EGFRH3255-25>95[8]
Compound 13a EGFR L858R/T790MNCI-H197558.08--[9]
Compound 13b EGFR L858R/T790MNCI-H197546.8213.2-[9]

Experimental Protocols

To verify the CRBN-dependent degradation mechanism of this compound and its alternatives, the following experimental protocols are recommended.

Western Blot for Protein Degradation

This protocol allows for the quantification of target protein degradation and the determination of DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Antibody Incubation E->F G Detection & Imaging F->G H Data Analysis (DC50 & Dmax) G->H

Workflow for Western Blot analysis of protein degradation.

Materials:

  • Cancer cell lines (e.g., NCI-H1975, Ba/F3 L858R/T790M)

  • This compound and other PROTACs

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.[10]

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the target protein (EGFR) and a loading control (β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[1]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[1]

  • DC50 and Dmax Calculation: Plot the percentage of remaining protein against the log of the PROTAC concentration. Use non-linear regression to calculate the DC50 and Dmax values.[11]

Cell Viability Assay (MTT/XTT)

This assay determines the effect of the degrader on cell proliferation and is used to calculate the IC50 value.

Materials:

  • 96-well plates

  • Cancer cell lines

  • This compound and other PROTACs

  • Complete culture medium

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[12]

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).[12]

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan crystals.[13]

    • For XTT: Add the XTT labeling mixture and incubate for 2-4 hours.[12]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450-500 nm for XTT).[12]

  • IC50 Calculation: Plot cell viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.[12]

Competitive Binding Assay

This assay confirms that the degrader's activity is dependent on its binding to CRBN.

Competitive_Binding_Workflow A Co-treatment: This compound + excess CRBN ligand B Incubation A->B C Western Blot for EGFR levels B->C D Analysis: Rescue of Degradation? C->D

Workflow for a competitive binding assay.

Principle: By co-treating cells with this compound and a high concentration of a compound that binds to CRBN (e.g., thalidomide or pomalidomide), the binding of this compound to CRBN can be outcompeted. If the degradation of the target protein is rescued (i.e., protein levels are restored), it confirms that the mechanism is CRBN-dependent.[2]

Procedure:

  • Cell Treatment: Treat cells with this compound in the presence or absence of an excess of a competing CRBN ligand.

  • Protein Level Analysis: After incubation, lyse the cells and perform a Western blot to analyze the levels of the target protein (EGFR) as described in Protocol 1.

  • Data Interpretation: A significant increase in EGFR levels in the co-treated samples compared to samples treated with this compound alone indicates a CRBN-dependent mechanism.

An alternative to confirm the involvement of the cullin-RING ligase machinery is to pre-treat cells with an inhibitor of the NEDD8-activating enzyme, such as MLN4924, which disrupts the function of CRL complexes.[2] A rescue of EGFR degradation after MLN4924 pre-treatment would also support a CRL4-CRBN-dependent mechanism.[2]

References

Safety Operating Guide

Essential Safety and Disposal Procedures for DDC-01-163

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical guidance for the proper disposal of DDC-01-163, an allosteric EGFR degrader. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on established best practices for handling potent, small-molecule enzyme inhibitors in a research environment. Researchers must supplement these guidelines with a thorough review of their institution's specific waste management protocols and consult with their Environmental Health and Safety (EHS) department.

Quantitative Data Summary

For the safe handling and disposal of this compound, personal protective equipment (PPE) is paramount. The following table outlines the recommended PPE for all personnel involved in the handling and disposal process.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the pure compound.To prevent skin contact and absorption.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles of the compound.
Body Protection A fully buttoned lab coat. A chemically resistant apron should be worn over the

Navigating the Safe Handling and Disposal of DDC-01-163: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides essential safety and logistical information for laboratory personnel handling DDC-01-163, a potent, mutant-selective allosteric PROTAC-based EGFR degrader. The following guidelines are based on standard laboratory practices for handling research-grade chemical compounds with significant biological activity. Researchers should always consult their institution's safety protocols and seek guidance from their environmental health and safety (EHS) department for specific requirements.

Essential Safety and Handling Precautions

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to personal protective equipment (PPE) and handling is paramount. This compound is intended for research use only and is an active pharmacological agent designed to degrade the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling.[1][2]

Personal Protective Equipment (PPE) Requirements:

PPE CategoryMinimum RequirementRationale
Eye Protection ANSI-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes or aerosolization of the compound.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption. Double-gloving is recommended when handling concentrated solutions.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation.This compound is supplied as a powder, which can be easily aerosolized.[2]

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound.

  • Solution Preparation: this compound is typically stored as a powder at -20°C for up to three years or in a solvent at -80°C for up to one year.[3] When preparing solutions, use the appropriate solvent and calculate the required concentrations carefully.

  • Handling: Avoid creating dust when working with the powder. Use appropriate tools (e.g., spatulas) to handle the solid. When working with solutions, use calibrated pipettes to ensure accurate measurements and to minimize splashes.

  • Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, should be considered chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for chemical waste.
Liquid Waste Collect in a compatible, sealed, and clearly labeled chemical waste container. Do not mix with other incompatible waste streams.
Contaminated Labware Disposable labware should be placed in the solid chemical waste. Non-disposable glassware should be decontaminated with an appropriate solvent before washing.

Experimental Protocol: Investigating the Efficacy of this compound

This compound is an allosteric EGFR degrader that has shown efficacy against various drug-resistant mutations.[4][5] The following is a generalized workflow for assessing its anti-proliferative activity in cancer cell lines.

experimental_workflow cluster_prep Cell Culture and Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Culture EGFR-mutant and wild-type cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding prepare_ddc Prepare serial dilutions of this compound treat_cells Treat cells with this compound and control vehicle cell_seeding->treat_cells prepare_ddc->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate Measure absorbance or luminescence add_reagent->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Experimental workflow for assessing this compound efficacy.

Mechanism of Action: this compound as a PROTAC

This compound functions as a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule with a ligand that binds to the target protein (mutant EGFR) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

protac_mechanism cluster_components Components cluster_process Degradation Process DDC This compound ternary Formation of Ternary Complex (EGFR-DDC-E3) DDC->ternary EGFR Mutant EGFR (Target Protein) EGFR->ternary E3 E3 Ubiquitin Ligase E3->ternary ubiquitination Ubiquitination of EGFR ternary->ubiquitination Proximity-induced proteasome Proteasomal Degradation ubiquitination->proteasome degraded Degraded EGFR proteasome->degraded

Mechanism of action for this compound as a PROTAC.

By providing this essential information, we aim to empower researchers to handle this compound safely and effectively, fostering a culture of safety and precision in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.